molecular formula C7H7Br2NO B015425 3-(Bromoacetyl)pyridine hydrobromide CAS No. 17694-68-7

3-(Bromoacetyl)pyridine hydrobromide

Katalognummer: B015425
CAS-Nummer: 17694-68-7
Molekulargewicht: 280.94 g/mol
InChI-Schlüssel: WDTSYONULAZKIE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(Bromoacetyl)pyridine hydrobromide (CAS 17694-68-7) is a high-value chemical building block extensively employed in advanced organic synthesis and medicinal chemistry. This crystalline solid, characterized by its white to off-white appearance and a melting point of approximately 192-197 °C, serves as a versatile electrophilic scaffold due to the presence of both a reactive bromomethyl group and an activated ketone adjacent to the pyridine ring. Its primary research value lies in its role as a key intermediate for the synthesis of various nitrogen-containing heterocycles. Researchers utilize it in the development of pharmaceutical candidates, particularly those targeting neurological disorders, and in the creation of novel agrochemicals. Furthermore, its application extends to material science, where it is used in the development of polymers, coatings, and fluorescent probes for cellular imaging and diagnostics. The compound's reactivity allows for facile nucleophilic substitution at the bromomethyl group with a wide range of nitrogen, oxygen, and sulfur nucleophiles, enabling the construction of complex molecular architectures. For optimal stability, this product must be stored refrigerated (0-8°C) in a dark place under an inert atmosphere, as it is sensitive to light, moisture, and heat. Warning: This product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications. It is not for human or veterinary use.

Eigenschaften

IUPAC Name

2-bromo-1-pyridin-3-ylethanone;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrNO.BrH/c8-4-7(10)6-2-1-3-9-5-6;/h1-3,5H,4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDTSYONULAZKIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C(=O)CBr.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7Br2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

6221-12-1 (Parent)
Record name 3-(Bromoacetyl)pyridinium bromide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017694687
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID70170224
Record name 3-(Bromoacetyl)pyridinium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70170224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17694-68-7
Record name Ethanone, 2-bromo-1-(3-pyridinyl)-, hydrobromide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17694-68-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(Bromoacetyl)pyridinium bromide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017694687
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 17694-68-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63193
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-(Bromoacetyl)pyridinium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70170224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(bromoacetyl)pyridinium bromide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.037.886
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

3-(Bromoacetyl)pyridine hydrobromide molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide to 3-(Bromoacetyl)pyridine hydrobromide

For researchers, scientists, and professionals in drug development, this compound is a key reagent. This technical guide provides core information on its molecular properties.

This compound is a hydrobromide salt form of 3-(bromoacetyl)pyridine.[1] It is utilized as a versatile building block in the synthesis of various biologically active molecules, particularly in pharmaceutical and chemical research.[1]

A summary of its fundamental molecular data is presented below.

PropertyValue
Molecular Formula C₇H₇Br₂NO[]
Alternate Linear Formula C₇H₆BrNO · HBr[1][3]
Molecular Weight 280.94 g/mol [][3]
CAS Number 17694-68-7[3]
Appearance White to off-white crystalline powder[1][]
Melting Point 192-197 °C[3]

// Main compound node compound [label="this compound\nC₇H₇Br₂NO\nMW: 280.94", shape=rectangle, style="filled,rounded", fillcolor="#F1F3F4", fontcolor="#202124", width=4.5];

// Component nodes pyridine_moiety [label="3-(Bromoacetyl)pyridine\nC₇H₆BrNO", shape=rectangle, fillcolor="#4285F4", fontcolor="#FFFFFF"]; hbr_moiety [label="Hydrobromide\nHBr", shape=rectangle, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Relationship edges compound -> pyridine_moiety [label="composed of", color="#5F6368"]; compound -> hbr_moiety [label="composed of", color="#5F6368"]; }

References

Solubility Profile of 3-(Bromoacetyl)pyridine hydrobromide in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3-(Bromoacetyl)pyridine hydrobromide (CAS No: 17694-68-7), a key intermediate in pharmaceutical and chemical synthesis. Understanding the solubility of this compound is crucial for its effective use in reaction chemistry, purification, and formulation development.

Core Compound Properties

PropertyValueSource
Molecular Formula C₇H₆BrNO · HBr[][2]
Molecular Weight 280.94 g/mol [][2]
Appearance White to off-white or light brown crystalline powder/solid[][3]
Melting Point 192-197 °C[2]
Purity Typically ≥95-98%[][4]

Quantitative Solubility Data

Extensive literature searches did not yield specific quantitative solubility data (e.g., in g/L or mol/L) for this compound in various organic solvents. The information available is primarily qualitative. The hydrobromide salt form suggests a higher polarity and potential solubility in polar solvents.

Qualitative Solubility Summary

The following table summarizes the qualitative solubility of this compound based on available data and inferences from its use in analytical techniques.

SolventFormulaTypeQualitative SolubilityInferred From
Methanol CH₃OHPolar ProticSolubleUse as a solvent for NMR analysis.
Water H₂OPolar ProticSolubleA clear solution is formed in 10% aqueous solution.
Dimethyl Sulfoxide (CH₃)₂SOPolar AproticLikely SolubleGeneral solubility for polar organic salts.
N,N-Dimethylformamide (CH₃)₂NCHPolar AproticLikely SolubleGeneral solubility for polar organic salts.
Ethanol C₂H₅OHPolar ProticLikely SolubleStructural similarity to methanol.

Note: "Likely Soluble" is an inference based on the compound's salt nature and general chemical principles, not on direct experimental evidence found in the literature.

Experimental Protocol: Determination of Solubility

The following is a generalized experimental protocol for determining the solubility of a solid compound like this compound in an organic solvent. This method is based on the principle of saturation.

Objective: To determine the concentration of a saturated solution of this compound in a given organic solvent at a specific temperature.

Materials:

  • This compound

  • Selected organic solvent (e.g., Methanol)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker or water bath

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

  • Preparation of Supersaturated Solutions: Add an excess amount of this compound to a series of vials. The exact amount should be more than what is expected to dissolve.

  • Solvent Addition: Add a precise volume of the selected organic solvent to each vial.

  • Equilibration: Tightly cap the vials and place them in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C). Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure saturation is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a few hours to let the undissolved solid settle.

  • Sample Withdrawal and Filtration: Carefully withdraw a known volume of the supernatant using a syringe. Immediately filter the solution through a syringe filter into a pre-weighed volumetric flask to remove any undissolved solid.

  • Dilution: Dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification: Analyze the concentration of this compound in the diluted solution using a validated analytical method such as HPLC or UV-Vis spectrophotometry.

  • Calculation: Calculate the solubility using the following formula, accounting for the dilution factor:

    Solubility (g/L) = (Concentration of diluted sample (g/L)) x (Dilution factor)

Visualizing the Experimental Workflow

The following diagram illustrates the logical steps for determining the solubility of this compound.

G A Add excess 3-(Bromoacetyl)pyridine hydrobromide to vial B Add precise volume of organic solvent A->B C Equilibrate at constant temperature (e.g., 24-48h) B->C D Allow undissolved solid to settle C->D E Withdraw and filter supernatant D->E F Dilute sample to known volume E->F G Analyze concentration (HPLC/UV-Vis) F->G H Calculate solubility G->H

Caption: Workflow for Solubility Determination.

This guide serves as a foundational resource for professionals working with this compound. While quantitative data is currently limited in public literature, the provided qualitative information and experimental protocol offer a strong basis for its practical application and further investigation.

References

In-Depth Technical Guide on the Stability and Storage of 3-(Bromoacetyl)pyridine Hydrobromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 3-(Bromoacetyl)pyridine hydrobromide, a key intermediate in the synthesis of pharmaceuticals and other specialty chemicals. Understanding the stability profile of this compound is critical for ensuring its quality, efficacy, and safety in research and development applications.

Core Stability Profile

This compound is a white to off-white or light brown crystalline solid.[1] While it is stable under recommended storage conditions, it is susceptible to degradation from heat, moisture, and light.[1][2] As an acyl halide derivative, it is prone to hydrolysis and should be handled in a controlled environment to prevent decomposition.

Key Factors Influencing Stability:

  • Temperature: Elevated temperatures can induce degradation. The compound should be stored under refrigerated conditions.

  • Moisture: this compound is moisture-sensitive and can hydrolyze in the presence of water, leading to the formation of impurities.[1]

  • Light: Exposure to light, particularly UV radiation, can cause photochemical decomposition.[1]

  • Incompatible Materials: The compound is incompatible with strong oxidizing agents.[2]

Recommended Storage Conditions

To maintain the integrity and purity of this compound, the following storage conditions are recommended:

ParameterRecommended ConditionRationale
Temperature 0-10°C (Refrigerated)To minimize thermal degradation.
Atmosphere Store under an inert gas (e.g., Nitrogen or Argon)To prevent hydrolysis from atmospheric moisture.
Light Protect from light (Store in an amber vial or dark place)To prevent photolytic decomposition.
Container Tightly sealed containerTo prevent exposure to moisture and air.

Illustrative Stability Data (Hypothetical Example)

The following table presents a hypothetical example of the stability of this compound under various conditions over time. This data is for illustrative purposes to demonstrate potential degradation trends. Actual stability data should be generated through rigorous experimental studies.

Storage ConditionTimepointPurity (%)Appearance
Recommended (2-8°C, Dark, Inert Atmosphere) 0 Months99.5White Crystalline Powder
6 Months99.3White Crystalline Powder
12 Months99.1White Crystalline Powder
24 Months98.8White Crystalline Powder
Elevated Temperature (40°C, 75% RH) 0 Months99.5White Crystalline Powder
1 Month95.2Off-white Powder
3 Months88.7Yellowish Powder
6 Months79.4Brownish Powder
High Humidity (25°C, 90% RH) 0 Months99.5White Crystalline Powder
1 Month97.1Slightly Clumped Powder
3 Months92.5Clumped, Off-white Solid
6 Months85.3Yellow, Sticky Solid
Light Exposure (ICH Photostability Chamber) 0 Hours99.5White Crystalline Powder
24 Hours98.0Pale Yellow Powder
72 Hours96.2Yellow Powder
168 Hours92.8Light Brown Powder

Experimental Protocols for Stability Assessment

A forced degradation study is essential to understand the intrinsic stability of this compound and to develop a stability-indicating analytical method. The following are detailed methodologies for conducting such a study.

Preparation of Stock Solution

Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent mixture, such as acetonitrile and water (1:1).

Forced Degradation Conditions
  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M hydrochloric acid.

    • Incubate the solution at 60°C for 24 hours.

    • At specified time points (e.g., 2, 6, 12, 24 hours), withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M sodium hydroxide, and dilute with the mobile phase to a suitable concentration for analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M sodium hydroxide.

    • Keep the solution at room temperature and monitor the degradation at various time intervals (e.g., 1, 2, 4, 8 hours) due to expected rapid degradation.

    • At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M hydrochloric acid, and dilute with the mobile phase.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.

    • Store the solution at room temperature, protected from light, for 24 hours.

    • Withdraw aliquots at specified intervals and dilute with the mobile phase for analysis.

  • Thermal Degradation:

    • Place the solid compound in a thermostatically controlled oven at 70°C for 7 days.

    • At specified time points, withdraw a sample, prepare a solution of known concentration, and analyze.

  • Photolytic Degradation:

    • Expose the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.

    • A parallel sample should be kept in the dark as a control.

    • At the end of the exposure period, prepare solutions of both the light-exposed and dark control samples for analysis.

Analysis

Analyze the stressed samples using a validated stability-indicating HPLC method. A typical method would involve a C18 column with a gradient elution of a buffered mobile phase and an organic modifier, with UV detection. The method should be able to separate the parent compound from all degradation products.

Signaling Pathway and Experimental Workflow Diagrams

G cluster_storage Storage Conditions cluster_stability Stability Outcome Recommended Recommended (0-10°C, Dark, Inert) Stable Stable Compound (High Purity) Recommended->Stable Elevated_Temp Elevated Temperature Degraded Degraded Compound (Low Purity, Impurities) Elevated_Temp->Degraded High_Humidity High Humidity High_Humidity->Degraded Light_Exposure Light Exposure Light_Exposure->Degraded

Caption: Logical relationship between storage conditions and stability of this compound.

G cluster_stress Forced Degradation Conditions start Start: 3-(Bromoacetyl)pyridine hydrobromide Sample stock Prepare Stock Solution (1 mg/mL in ACN:Water) start->stock thermal Thermal (Solid, 70°C) start->thermal photo Photolytic (ICH Q1B) start->photo acid Acid Hydrolysis (0.1M HCl, 60°C) stock->acid base Base Hydrolysis (0.1M NaOH, RT) stock->base oxidative Oxidative (3% H2O2, RT) stock->oxidative analysis Analyze by Stability-Indicating HPLC Method acid->analysis base->analysis oxidative->analysis thermal->analysis photo->analysis end End: Identify Degradation Products & Pathways analysis->end

Caption: Experimental workflow for a forced degradation study of this compound.

References

Technical Guide: Purity and Assay of 3-(Bromoacetyl)pyridine Hydrobromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the purity and assay methods for 3-(Bromoacetyl)pyridine hydrobromide (CAS: 17694-68-7), a versatile reagent in pharmaceutical synthesis and drug development. This document outlines typical purity specifications, potential impurities, and detailed experimental protocols for accurate quantification and qualification.

Core Compound Specifications

This compound is a key building block used in the synthesis of various biologically active molecules.[1] Its purity is critical for the successful and reproducible synthesis of target compounds, minimizing side reactions and simplifying purification processes.

Table 1: Summary of Quantitative Data for this compound

ParameterTypical SpecificationAnalysis Method(s)
Purity95% to ≥99%HPLC, Titration (Argentometry)
AppearanceWhite to off-white or light yellow crystalline powderVisual Inspection
Melting Point184-197 °CMelting Point Apparatus
Molecular FormulaC₇H₆BrNO · HBr-
Molecular Weight280.95 g/mol -

Data compiled from multiple chemical suppliers.[2][3][4][5][6][7][]

Potential Impurities

Understanding the synthetic route of this compound is crucial for identifying potential impurities. It is commonly synthesized via the Friedel-Crafts acylation of a pyridine derivative.[9][10][11] Based on this, potential impurities may include:

  • Starting Materials: Unreacted 3-acetylpyridine, pyridine, or other precursors.

  • Reagents: Residual brominating agents or catalysts.

  • By-products: Di-acetylated or other polysubstituted pyridine species. Hydrolysis products, such as 3-acetylpyridine.

  • Solvents: Residual solvents used during synthesis and purification.

Experimental Protocols for Assay and Purity Determination

Accurate determination of the purity and assay of this compound can be achieved through several analytical techniques. High-Performance Liquid Chromatography (HPLC) is suitable for assessing purity and identifying impurities, while Argentometric Titration is a reliable method for determining the total halide content and, by extension, the assay of the hydrobromide salt.

Assay by Argentometric Titration

This method determines the amount of hydrobromide salt by titrating the bromide ions with a standardized solution of silver nitrate. The endpoint can be determined potentiometrically.

Experimental Protocol:

  • Preparation of 0.1 M Silver Nitrate Solution: Accurately weigh approximately 16.987 g of silver nitrate (AgNO₃) and dissolve it in 1000 mL of deionized water. Store in a light-resistant bottle. Standardize this solution against a primary standard sodium chloride (NaCl).

  • Sample Preparation: Accurately weigh approximately 280 mg of this compound and dissolve it in 50 mL of deionized water. Add 5 mL of 2 M nitric acid.

  • Titration Setup:

    • Use a potentiometer equipped with a silver indicator electrode and a suitable reference electrode (e.g., silver/silver chloride).

    • Immerse the electrodes in the sample solution and allow the potential reading to stabilize.

  • Titration Procedure:

    • Titrate the sample solution with the standardized 0.1 M silver nitrate solution.

    • Record the potential (in millivolts) after each addition of the titrant.

    • Add the titrant in smaller increments as the potential begins to change more rapidly, especially near the equivalence point.

  • Endpoint Determination:

    • The endpoint is the volume of silver nitrate solution corresponding to the maximum change in potential per unit volume of titrant added. This can be determined by plotting the first or second derivative of the titration curve.

  • Calculation:

    • Calculate the percentage assay using the following formula:

      Where:

      • V = Volume of silver nitrate solution at the endpoint (mL)

      • M = Molarity of the silver nitrate solution

      • F = Molar mass of this compound (280.95 g/mol )

      • W = Weight of the sample (mg)

Argentometric_Titration_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis prep_ag Prepare & Standardize 0.1 M AgNO3 setup Setup Potentiometer (Ag Electrode) prep_ag->setup prep_sample Prepare Sample Solution prep_sample->setup titrate Titrate with AgNO3 setup->titrate record Record Potential (mV) vs. Volume (mL) titrate->record Iterative Process plot Plot Titration Curve (mV vs. Volume) record->plot endpoint Determine Endpoint (e.g., 1st Derivative) plot->endpoint calculate Calculate Assay (%) endpoint->calculate

Argentometric Titration Workflow

Purity by High-Performance Liquid Chromatography (HPLC)

This method is used to separate, identify, and quantify the main component and any impurities. A reversed-phase method is generally suitable for this compound.

Experimental Protocol:

  • Chromatographic System:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

    • Gradient:

      • 0-5 min: 95% A, 5% B

      • 5-25 min: Linear gradient to 40% A, 60% B

      • 25-30 min: Hold at 40% A, 60% B

      • 30-35 min: Return to 95% A, 5% B

      • 35-40 min: Re-equilibration at 95% A, 5% B

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detector: UV at 254 nm.

    • Injection Volume: 10 µL.

  • Standard and Sample Preparation:

    • Standard Solution: Accurately weigh about 10 mg of this compound reference standard and dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and Mobile Phase B to get a concentration of 1 mg/mL.

    • Sample Solution: Prepare the sample in the same manner as the standard solution.

  • Analysis Procedure:

    • Equilibrate the column with the initial mobile phase composition for at least 30 minutes.

    • Inject a blank (diluent) to ensure no carryover.

    • Inject the standard solution to determine the retention time and peak area of the main component.

    • Inject the sample solution.

  • Calculation of Purity:

    • Calculate the purity by area normalization:

    • For assay calculation against a reference standard:

HPLC_Purity_Workflow cluster_prep Preparation cluster_hplc_run HPLC Analysis cluster_data_analysis Data Processing prep_mobile Prepare Mobile Phases (A and B) equilibrate Equilibrate HPLC System and Column prep_mobile->equilibrate prep_std Prepare Standard Solution inject_std Inject Standard prep_std->inject_std prep_sample Prepare Sample Solution inject_sample Inject Sample prep_sample->inject_sample inject_blank Inject Blank (Diluent) equilibrate->inject_blank inject_blank->inject_std inject_std->inject_sample integrate Integrate Peak Areas inject_sample->integrate identify Identify Main Peak and Impurity Peaks integrate->identify calculate Calculate Purity (% Area) or Assay identify->calculate

HPLC Purity Analysis Workflow

Conclusion

The purity and assay of this compound are critical parameters that can significantly impact its application in research and development. The methods outlined in this guide, namely Argentometric Titration and HPLC, provide robust and reliable means for the quality control of this important chemical intermediate. Adherence to these or similarly validated analytical procedures is essential for ensuring the consistency and success of synthetic endeavors.

References

An In-depth Technical Guide to 2-Bromo-1-(3-pyridyl)ethanone Hydrobromide: Synthesis, Reactions, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromo-1-(3-pyridyl)ethanone hydrobromide, also widely known by its synonym 3-(Bromoacetyl)pyridine hydrobromide, is a pivotal chemical intermediate with significant applications in medicinal chemistry and agrochemical research. Its structure, featuring a reactive α-bromoketone tethered to a pyridine ring, renders it a versatile building block for the synthesis of a wide array of heterocyclic compounds. This technical guide provides a comprehensive overview of its chemical properties, detailed experimental protocols for its synthesis and key reactions, and explores its utility in the development of novel therapeutic agents through the modulation of various signaling pathways.

Chemical and Physical Properties

2-Bromo-1-(3-pyridyl)ethanone hydrobromide is a stable, solid compound. Its hydrobromide salt form enhances its stability and handling properties compared to the free base. A summary of its key physical and chemical properties is presented in Table 1.

PropertyValueReference(s)
Synonym(s) This compound[1][][3]
CAS Number 17694-68-7[1][][3]
Molecular Formula C₇H₇Br₂NO[]
Molecular Weight 280.94 g/mol [][3]
Appearance White to off-white crystalline solid[]
Melting Point 192-197 °C[][3]
Purity ≥95%[1][]
Spectroscopic Data

The structural integrity of 2-Bromo-1-(3-pyridyl)ethanone hydrobromide can be confirmed through various spectroscopic techniques.

  • ¹H NMR: A proton NMR spectrum is available for this compound.[4]

  • FTIR: The infrared spectrum provides information about the functional groups present in the molecule.[5]

Synthesis and Experimental Protocols

The primary synthetic route to 2-Bromo-1-(3-pyridyl)ethanone hydrobromide involves the electrophilic bromination of its precursor, 3-acetylpyridine.

Synthesis of 2-Bromo-1-(3-pyridyl)ethanone Hydrobromide

A general and effective method for the synthesis involves the direct bromination of 3-acetylpyridine. While a specific detailed protocol with yield for the hydrobromide salt was not found in the immediate search, a general procedure for the bromination of an analogous acetylpyridine is available and can be adapted. The subsequent treatment with hydrobromic acid would yield the desired salt.

General Experimental Protocol (Adapted):

  • Dissolution: Dissolve 3-acetylpyridine in a suitable solvent, such as glacial acetic acid, in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Bromination: To the stirred solution, add a solution of bromine in glacial acetic acid dropwise at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is typically poured into ice water to precipitate the crude product.

  • Purification of the free base: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

  • Hydrobromide Salt Formation: To obtain the hydrobromide salt, the purified free base is dissolved in a suitable solvent (e.g., diethyl ether) and treated with a solution of hydrobromic acid. The resulting precipitate is then collected by filtration, washed with a cold solvent, and dried under vacuum.

Key Reactions and Applications in Drug Development

The reactivity of the α-bromoacetyl group makes this compound a valuable precursor for the synthesis of various heterocyclic systems, most notably aminothiazoles and imidazopyridines, which are scaffolds of significant interest in medicinal chemistry.

Hantzsch Thiazole Synthesis

A cornerstone reaction involving 2-Bromo-1-(3-pyridyl)ethanone hydrobromide is the Hantzsch thiazole synthesis. This reaction involves the condensation of the α-bromoketone with a thiourea or thioamide to yield 2-aminothiazole derivatives. These derivatives are known to possess a broad spectrum of biological activities, including antimicrobial, antimycobacterial, and antiplasmodial properties.[6][7]

Experimental Workflow: Hantzsch Thiazole Synthesis

Hantzsch_Thiazole_Synthesis A 2-Bromo-1-(3-pyridyl)ethanone hydrobromide C Reaction Mixture (e.g., in Ethanol) A->C B Thiourea or Substituted Thioamide B->C D Reflux C->D Heating E 2-Amino-4-(pyridin-3-yl)thiazole Derivative D->E Cyclocondensation F Purification (Recrystallization or Chromatography) E->F G Pure Product F->G Imidazopyridine_Formation cluster_reactants Reactants A 2-Bromo-1-(3-pyridyl)ethanone hydrobromide C Condensation Reaction A->C B 2-Aminopyridine Derivative B->C D Imidazo[1,2-a]pyridine Derivative C->D Cyclization PD1_PDL1_Inhibition cluster_cancer Cancer Cell cluster_tcell T-Cell PDL1 PD-L1 PD1 PD-1 PDL1->PD1 Binding (Inhibition of T-Cell) Activation T-Cell Activation PD1->Activation Inhibitory Signal TCR TCR TCR->Activation Signal 1 Inhibitor Imidazopyridine Derivative Inhibitor->PDL1 Blocks Interaction

References

An In-depth Technical Guide to the Hydrolysis and Decomposition of 3-(Bromoacetyl)pyridine Hydrobromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(Bromoacetyl)pyridine hydrobromide is a key building block in the synthesis of a variety of pharmaceutical and agrochemical agents.[1] As a reactive intermediate, its stability under various conditions is of paramount importance for ensuring the quality, safety, and efficacy of the final products. This technical guide provides a comprehensive overview of the hydrolysis and decomposition of this compound. It outlines the factors influencing its stability, potential degradation pathways, and provides detailed, representative experimental protocols for its analysis. This document is intended to serve as a valuable resource for researchers and professionals involved in the handling, storage, and development of processes involving this versatile compound.

Introduction

This compound, also known as 2-bromo-1-(3-pyridinyl)ethanone hydrobromide, is a crystalline solid widely utilized as a chemical intermediate.[1][2] Its utility stems from the presence of a reactive α-bromo ketone functional group, which readily participates in nucleophilic substitution reactions. However, this reactivity also renders the molecule susceptible to degradation, primarily through hydrolysis. Understanding the kinetics and mechanisms of its decomposition is crucial for optimizing reaction conditions, ensuring stable storage, and developing robust analytical methods for quality control.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 17694-68-7[2]
Molecular Formula C₇H₆BrNO · HBr[]
Molecular Weight 280.94 g/mol []
Appearance White to off-white crystalline powder[1]
Melting Point 192-197 °C[2]
Purity Typically ≥95%[2]
Solubility Soluble in polar solvents such as water and methanol.

Factors Influencing Stability

The stability of this compound is significantly influenced by several environmental factors:

  • Moisture: The presence of water can lead to the hydrolysis of the bromoacetyl group, which is the primary degradation pathway.

  • pH: The rate of hydrolysis is highly dependent on the pH of the solution. Both acidic and basic conditions can catalyze the degradation, with the rate typically being higher under basic conditions due to the increased nucleophilicity of the hydroxide ion.

  • Temperature: Elevated temperatures accelerate the rate of decomposition, following the principles of chemical kinetics.

  • Light: Exposure to light, particularly UV radiation, may induce photolytic degradation, leading to the formation of radical species and subsequent decomposition products.

Hydrolysis and Decomposition Pathways

The primary mechanism of degradation for this compound in aqueous media is hydrolysis. This reaction involves the nucleophilic substitution of the bromine atom by a water molecule or a hydroxide ion.

Hydrolysis

Under neutral or acidic conditions, the hydrolysis proceeds via a direct nucleophilic attack of water on the α-carbon. Under basic conditions, the reaction is significantly faster due to the stronger nucleophilicity of the hydroxide ion. The primary hydrolysis product is 3-(hydroxyacetyl)pyridine.

A proposed logical workflow for investigating the hydrolysis of this compound is depicted below.

Workflow for Hydrolysis Investigation cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_data Data Interpretation prep Prepare solutions of 3-(bromoacetyl)pyridine hydrobromide in buffers of varying pH stress Incubate solutions at controlled temperatures (e.g., 40°C, 60°C) prep->stress Subject to stability testing analysis Withdraw aliquots at specific time intervals stress->analysis hplc Analyze by stability-indicating HPLC-UV analysis->hplc ms Identify degradation products by LC-MS hplc->ms For structural elucidation kinetics Determine degradation kinetics (rate constants, half-life) hplc->kinetics ph_profile Construct pH-rate profile kinetics->ph_profile

Caption: Workflow for Investigating Hydrolysis.

Other Decomposition Pathways

In addition to hydrolysis, other degradation pathways may occur under specific stress conditions:

  • Oxidation: In the presence of oxidizing agents, the pyridine ring or the acetyl group may be susceptible to oxidation.

  • Photodegradation: Exposure to UV light can lead to the formation of various photolytic degradation products.

The potential degradation pathways are illustrated in the diagram below.

Potential Degradation Pathways cluster_hydrolysis Hydrolysis (H₂O, pH) cluster_oxidation Oxidation ([O]) cluster_photodegradation Photodegradation (hν) parent 3-(Bromoacetyl)pyridine Hydrobromide hydrolysis_product 3-(Hydroxyacetyl)pyridine parent->hydrolysis_product Nucleophilic substitution oxidation_product Pyridine-3-carboxylic acid and other oxidized species parent->oxidation_product Oxidative cleavage photo_product Various photolytic degradants parent->photo_product Radical reactions

Caption: Potential Degradation Pathways.

Quantitative Data Summary

Table 2: Representative Hydrolytic Degradation of this compound at 60°C

pHInitial Concentration (mg/mL)% Degradation after 24hMajor Degradation Product
2.0 (0.01 N HCl) 1.05-15%3-(Hydroxyacetyl)pyridine
7.0 (Phosphate Buffer) 1.010-25%3-(Hydroxyacetyl)pyridine
10.0 (0.001 N NaOH) 1.0>50%3-(Hydroxyacetyl)pyridine

Table 3: Representative Degradation of this compound under Other Stress Conditions

Stress ConditionDuration% DegradationMajor Degradation Products
Oxidative (3% H₂O₂) 24h15-30%Pyridine-3-carboxylic acid, others
Thermal (80°C, solid) 48h5-10%To be determined
Photolytic (UV light) 24h20-40%Multiple photoproducts

Experimental Protocols

Detailed methodologies for key experiments are crucial for reproducible stability studies. The following sections provide representative protocols for a forced degradation study.

Forced Degradation (Stress Testing) Protocol

Objective: To investigate the intrinsic stability of this compound and identify its potential degradation products.

Materials:

  • This compound

  • Hydrochloric acid (HCl), analytical grade

  • Sodium hydroxide (NaOH), analytical grade

  • Hydrogen peroxide (H₂O₂), 30% solution

  • HPLC grade water, acetonitrile, and methanol

  • Phosphate buffers (pH 2.0, 7.0, 10.0)

Procedure:

  • Acid Hydrolysis: Dissolve 10 mg of this compound in 10 mL of 0.1 N HCl. Heat the solution at 60°C for 24 hours. Withdraw samples at appropriate time intervals, neutralize with an equivalent amount of 0.1 N NaOH, and dilute with mobile phase for HPLC analysis.

  • Base Hydrolysis: Dissolve 10 mg of this compound in 10 mL of 0.1 N NaOH. Keep the solution at room temperature and monitor the degradation at shorter time intervals (e.g., 0, 1, 2, 4 hours) due to expected rapid degradation. Neutralize samples with an equivalent amount of 0.1 N HCl and dilute for HPLC analysis.

  • Neutral Hydrolysis: Dissolve 10 mg of this compound in 10 mL of HPLC grade water. Heat the solution at 60°C for 24 hours. Withdraw samples at appropriate time intervals and dilute for HPLC analysis.

  • Oxidative Degradation: Dissolve 10 mg of this compound in 10 mL of 3% H₂O₂. Keep the solution at room temperature for 24 hours. Withdraw samples at appropriate time intervals and dilute for HPLC analysis.

  • Thermal Degradation: Place a known amount of solid this compound in a controlled temperature oven at 80°C for 48 hours. At specified time points, withdraw samples, dissolve in a suitable solvent, and analyze by HPLC.

  • Photolytic Degradation: Expose a solution of this compound (1 mg/mL in water) to UV light (e.g., 254 nm) in a photostability chamber for 24 hours. A control sample should be kept in the dark. Analyze both samples by HPLC.

Stability-Indicating HPLC Method

A robust stability-indicating HPLC method is essential to separate the parent compound from its degradation products. A representative method is described below.

Table 4: Representative HPLC Method Parameters

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 0-5 min: 5% B; 5-20 min: 5-95% B; 20-25 min: 95% B; 25-26 min: 95-5% B; 26-30 min: 5% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection UV at 254 nm
Characterization of Degradation Products

The structural elucidation of significant degradation products is crucial for understanding the degradation pathways.

  • LC-MS/MS: Liquid chromatography-mass spectrometry can be used to determine the molecular weights of the degradation products and obtain fragmentation patterns for structural elucidation.

  • NMR Spectroscopy: Nuclear magnetic resonance spectroscopy of isolated degradation products can provide definitive structural information.

Conclusion

This compound is a reactive chemical intermediate that is susceptible to hydrolysis and decomposition under various stress conditions. A thorough understanding of its stability profile is critical for its effective use in pharmaceutical and agrochemical synthesis. This technical guide provides a framework for investigating its degradation, including representative experimental protocols and data presentation formats. The information presented herein should aid researchers and drug development professionals in ensuring the quality and consistency of processes involving this important compound.

References

Methodological & Application

Application Notes and Protocols for Cysteine Residue Labeling with 3-(Bromoacetyl)pyridine Hydrobromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Site-specific chemical modification of proteins is a powerful tool in chemical biology and drug development. Among the twenty standard amino acids, cysteine, with its unique nucleophilic thiol group, is an attractive target for selective labeling. The relatively low abundance of cysteine residues in proteins often allows for precise modification, enabling the introduction of probes to study protein structure, function, and interactions. 3-(Bromoacetyl)pyridine hydrobromide is a haloacetyl-containing reagent that can be effectively used for the covalent labeling of cysteine residues. This document provides detailed application notes and protocols for the use of this compound in cysteine residue labeling, with a focus on applications in quantitative proteomics and the study of signaling pathways.

The reaction of 3-(bromoacetyl)pyridine with the thiol group of a cysteine residue proceeds via a nucleophilic substitution reaction, forming a stable thioether bond. This covalent modification allows for the attachment of a pyridyl moiety to the protein, which can serve as a tag for detection and quantification by mass spectrometry. The specific mass shift resulting from the addition of the 3-acetylpyridine group can be readily identified in mass spectrometric analyses, enabling the localization of the modified cysteine residue within the protein sequence.

Applications

  • Quantitative Proteomics: this compound can be used as a chemical probe for quantitative proteomics studies. By labeling the proteome of cells or tissues under different conditions (e.g., with and without a drug treatment), researchers can identify and quantify changes in the reactivity of specific cysteine residues. This can provide insights into changes in protein conformation, accessibility of cysteine residues, and the engagement of small molecules with their protein targets.

  • Active Site Mapping: As an active-site-directed inhibitor, 3-(bromoacetyl)pyridine has been shown to irreversibly inactivate enzymes like glucose dehydrogenase from Bacillus megaterium. This suggests its utility in identifying and characterizing essential cysteine (or histidine) residues within the active sites of enzymes. By labeling the active site and subsequently analyzing the modified protein by mass spectrometry, the specific residue involved in catalysis can be identified.

  • Signaling Pathway Elucidation: Cysteine residues are often involved in critical redox signaling pathways and can be post-translationally modified in response to cellular stimuli. This compound can be employed to probe changes in the redox state of specific cysteines within signaling proteins, providing a snapshot of their activity under different physiological or pathological conditions.

Chemical and Physical Properties

PropertyValue
Synonyms 2-Bromo-1-(3-pyridinyl)ethanone hydrobromide
CAS Number 17694-68-7
Molecular Formula C₇H₆BrNO · HBr
Molecular Weight 280.94 g/mol
Appearance White to off-white crystalline powder
Melting Point 192-197 °C
Purity ≥ 95%

Experimental Protocols

Protocol 1: Labeling of Purified Protein with this compound

This protocol describes the general procedure for labeling a purified protein containing accessible cysteine residues.

Materials:

  • Purified protein of interest

  • This compound

  • Reaction Buffer: 50 mM HEPES or phosphate buffer, pH 7.0-7.5

  • Reducing agent (optional): Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)

  • Quenching solution: 1 M DTT or L-cysteine

  • Desalting column or dialysis cassette

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

Procedure:

  • Protein Preparation:

    • Dissolve the purified protein in the reaction buffer to a final concentration of 1-10 mg/mL.

    • If the protein contains disulfide bonds that need to be reduced to expose cysteine thiols, add a 10-20 fold molar excess of DTT or TCEP and incubate at room temperature for 1 hour.

    • Crucially, remove the reducing agent before adding the labeling reagent. This can be achieved by using a desalting column or through dialysis against the reaction buffer.

  • Labeling Reaction:

    • Prepare a fresh stock solution of this compound (e.g., 100 mM) in anhydrous DMF or DMSO.

    • Add a 10-50 fold molar excess of the this compound stock solution to the protein solution. The optimal molar excess should be determined empirically for each protein.

    • Incubate the reaction mixture at room temperature for 2-4 hours or at 4°C overnight. Protect the reaction from light if the labeled protein is intended for fluorescence studies with a pyridinium-based fluorophore.

  • Quenching the Reaction:

    • To stop the labeling reaction, add a quenching solution (e.g., DTT or L-cysteine) to a final concentration that is at least 10-fold higher than the initial concentration of this compound.

    • Incubate for 30 minutes at room temperature to ensure all unreacted labeling reagent is consumed.

  • Purification of the Labeled Protein:

    • Remove excess labeling reagent and quenching agent by size-exclusion chromatography (e.g., a desalting column) or dialysis against a suitable buffer (e.g., PBS).

  • Characterization of Labeled Protein:

    • Determine the protein concentration using a standard protein assay (e.g., BCA assay).

    • Confirm labeling by mass spectrometry. The mass of the protein will increase by 120.04 Da for each labeled cysteine residue (the mass of the 3-acetylpyridine moiety).

Protocol 2: In-situ Labeling of Cysteine Residues in Cell Lysates for Proteomic Analysis

This protocol outlines a general workflow for labeling cysteine residues in a complex protein mixture, such as a cell lysate, for subsequent proteomic analysis.

Materials:

  • Cell culture or tissue sample

  • Lysis Buffer: RIPA buffer or other suitable lysis buffer containing protease inhibitors

  • This compound

  • Reaction Buffer: 50 mM HEPES or phosphate buffer, pH 7.0-7.5

  • Quenching solution: 1 M DTT or L-cysteine

  • Acetone or Trichloroacetic acid (TCA) for protein precipitation

  • Digestion Buffer: 50 mM Ammonium Bicarbonate

  • Trypsin (mass spectrometry grade)

  • Solid-Phase Extraction (SPE) cartridges for peptide cleanup

Procedure:

  • Cell Lysis and Protein Extraction:

    • Lyse cells or homogenize tissue in a suitable lysis buffer.

    • Clarify the lysate by centrifugation to remove cell debris.

    • Determine the protein concentration of the lysate.

  • Labeling Reaction:

    • Adjust the pH of the lysate to 7.0-7.5 using the reaction buffer.

    • Add this compound to a final concentration of 1-5 mM. The optimal concentration should be determined empirically.

    • Incubate at room temperature for 1-2 hours.

  • Quenching and Protein Precipitation:

    • Quench the reaction with an excess of DTT or L-cysteine.

    • Precipitate the proteins using cold acetone or TCA to remove unreacted reagents and other small molecules.

  • Protein Digestion:

    • Resuspend the protein pellet in digestion buffer.

    • Reduce disulfide bonds with DTT and alkylate free cysteines with iodoacetamide (if desired, to block unlabeled cysteines).

    • Digest the proteins with trypsin overnight at 37°C.

  • Peptide Cleanup and Mass Spectrometry Analysis:

    • Clean up the resulting peptide mixture using SPE cartridges.

    • Analyze the peptides by LC-MS/MS.

    • Search the mass spectrometry data for peptides containing a mass modification of +120.04 Da on cysteine residues.

Data Presentation

Table 1: Mass Shift of Cysteine Residue upon Labeling

Amino AcidUnmodified Mass (Monoisotopic)Labeled ResidueLabeled Mass (Monoisotopic)Mass Shift (Monoisotopic)
Cysteine (C)103.00919 DaCys-(3-acetylpyridine)223.04959 Da+120.0404 Da

Visualizations

Reaction of 3-(Bromoacetyl)pyridine with Cysteine

Caption: Reaction of 3-(Bromoacetyl)pyridine with a cysteine residue.

Experimental Workflow for Cysteine Labeling in Proteomics

Workflow A Protein Sample (Purified Protein or Cell Lysate) B Reduction of Disulfides (optional) (e.g., DTT, TCEP) A->B D Cysteine Labeling with 3-(Bromoacetyl)pyridine HBr A->D If no reduction needed C Removal of Reducing Agent B->C C->D E Quenching of Reaction (e.g., DTT, L-cysteine) D->E F Sample Preparation for MS (Purification/Digestion) E->F G LC-MS/MS Analysis F->G H Data Analysis (Identification of Labeled Peptides) G->H

Caption: General workflow for cysteine labeling and proteomic analysis.

Signaling Pathway Probing Logic

Signaling_Pathway cluster_conditions Experimental Conditions cluster_labeling Cysteine Labeling cluster_analysis Quantitative Proteomics Control Control Cells Label_Control Label with 3-(Bromoacetyl)pyridine HBr Control->Label_Control Stimulus Cells + Stimulus (e.g., Drug, Oxidative Stress) Label_Stimulus Label with 3-(Bromoacetyl)pyridine HBr Stimulus->Label_Stimulus MS_Analysis LC-MS/MS Analysis Label_Control->MS_Analysis Label_Stimulus->MS_Analysis Quantification Quantify Labeled Peptides MS_Analysis->Quantification Result Identify Differentially Labeled Cysteines in Signaling Proteins Quantification->Result

Caption: Probing signaling pathways using differential cysteine labeling.

Application Notes and Protocols for Covalent Enzyme Inhibition with 3-(Bromoacetyl)pyridine hydrobromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Bromoacetyl)pyridine hydrobromide is a valuable research tool for studying enzyme function and for the development of novel therapeutics. Its utility lies in its ability to act as a covalent inhibitor, forming a permanent bond with target enzymes, thereby irreversibly inactivating them. This property makes it a powerful probe for identifying and characterizing active site residues and for developing drugs with prolonged pharmacodynamic effects. The bromoacetyl group is an electrophilic moiety that can react with nucleophilic residues such as cysteine, histidine, and lysine within the active site of an enzyme. This document provides detailed application notes and protocols for the use of this compound as a covalent enzyme inhibitor, with a focus on its known targets: Lactate Dehydrogenase and Glucose Dehydrogenase.

Physicochemical Properties

PropertyValue
Synonyms 2-Bromo-1-(3-pyridyl)ethanone hydrobromide
CAS Number 17694-68-7
Molecular Formula C₇H₆BrNO · HBr
Molecular Weight 280.94 g/mol
Appearance White to off-white crystalline powder
Melting Point 192-198 °C
Storage Store at 2-8°C, protected from light and moisture.

Mechanism of Covalent Inhibition

This compound functions as an active-site-directed irreversible inhibitor. The pyridine ring can guide the molecule to the active site of certain enzymes, where the electrophilic bromoacetyl group can then react with a nearby nucleophilic amino acid residue. This results in the formation of a stable covalent bond, leading to the irreversible inactivation of the enzyme.

Inhibitor 3-(Bromoacetyl)pyridine hydrobromide Complex Enzyme-Inhibitor Complex (Non-covalent) Inhibitor->Complex Binding Enzyme Enzyme (with nucleophilic residue) Enzyme->Complex Covalent_Adduct Covalently Modified Enzyme (Inactive) Complex->Covalent_Adduct Covalent Bond Formation cluster_prep Reagent Preparation cluster_inactivation Inactivation Step cluster_assay Activity Assay cluster_analysis Data Analysis Prep_Inhibitor Prepare 3-(Bromoacetyl)pyridine hydrobromide stock Mix Mix LDH with varying concentrations of inhibitor Prep_Inhibitor->Mix Prep_Enzyme Prepare LDH working solution Prep_Enzyme->Mix Prep_Substrate Prepare NADH and Pyruvate stocks Add_Substrate Add NADH and Pyruvate to initiate reaction Prep_Substrate->Add_Substrate Incubate Incubate at RT for different time intervals Mix->Incubate Incubate->Add_Substrate Measure Measure absorbance change at 340 nm Add_Substrate->Measure Calculate_Velocity Calculate initial velocities Measure->Calculate_Velocity Plot_Activity Plot ln(Remaining Activity) vs. Time Calculate_Velocity->Plot_Activity Determine_Kobs Determine k_obs Plot_Activity->Determine_Kobs Determine_Ki Plot k_obs vs. [Inhibitor] to find Ki and k_inact Determine_Kobs->Determine_Ki cluster_synthesis Probe Synthesis cluster_labeling Cellular Labeling cluster_enrichment Target Enrichment cluster_identification Protein Identification Synthesize_Probe Synthesize alkyne- or biotin-tagged 3-(Bromoacetyl)pyridine Treat_Cells Treat cells or cell lysate with the probe Synthesize_Probe->Treat_Cells Lyse_Cells Cell Lysis and Proteome Extraction Treat_Cells->Lyse_Cells Click_Chemistry Click chemistry to attach biotin (if using alkyne probe) Lyse_Cells->Click_Chemistry Affinity_Purification Affinity purification of biotinylated proteins with streptavidin beads Click_Chemistry->Affinity_Purification Elution Elute bound proteins Affinity_Purification->Elution SDS_PAGE SDS-PAGE separation Elution->SDS_PAGE In_Gel_Digestion In-gel digestion with trypsin SDS_PAGE->In_Gel_Digestion LC_MS LC-MS/MS analysis In_Gel_Digestion->LC_MS Data_Analysis Database search and protein identification LC_MS->Data_Analysis Inhibitor 3-(Bromoacetyl)pyridine hydrobromide Target_Enzyme Target Enzyme (e.g., LDH) Inhibitor->Target_Enzyme Inhibits Metabolic_Pathway Metabolic Pathway (e.g., Glycolysis) Target_Enzyme->Metabolic_Pathway Regulates Downstream_Signal Downstream Signaling (e.g., Redox-sensitive pathways) Metabolic_Pathway->Downstream_Signal Impacts Cellular_Response Cellular Response (e.g., Apoptosis, Growth Arrest) Downstream_Signal->Cellular_Response Modulates

Application Notes and Protocols: Synthesis and Utilization of Fluorescent Probes from 3-(Bromoacetyl)pyridine Hydrobromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis and application of fluorescent probes derived from 3-(Bromoacetyl)pyridine hydrobromide. This versatile reagent serves as a valuable building block for creating probes to investigate biological processes, particularly for the fluorescent labeling of biomolecules.

Introduction

This compound is a heteroaromatic ketone possessing a reactive α-bromoacetyl group. This functional group makes it an excellent candidate for covalent modification of nucleophilic residues in biomolecules, most notably the thiol group of cysteine residues in peptides and proteins. By conjugating 3-(Bromoacetyl)pyridine to a fluorophore, researchers can create highly specific and reactive fluorescent probes for a multitude of applications in cell biology, biochemistry, and drug discovery.

The pyridine moiety can influence the photophysical properties of the resulting probe, such as its fluorescence lifetime and quantum yield, and may also play a role in the probe's localization within cellular environments. These probes are instrumental in studying protein localization, dynamics, and interactions, as well as for high-throughput screening assays.

Principle of Fluorescent Probe Synthesis and Labeling

The core principle behind the use of this compound in creating fluorescent probes lies in a two-step process:

  • Fluorophore Conjugation: The 3-(Bromoacetyl)pyridine moiety is first attached to a fluorescent scaffold. A common strategy involves the reaction of the bromoacetyl group with a hydroxyl or amino group on a fluorophore, such as a coumarin or fluorescein derivative, through a Williamson ether synthesis or a simple alkylation reaction.

  • Biomolecule Labeling: The resulting pyridine-containing fluorescent probe, which still possesses the reactive bromoacetyl group, can then be used to label biomolecules. The α-carbon of the bromoacetyl group is electrophilic and readily undergoes nucleophilic substitution with the thiol group of a cysteine residue in a protein or peptide. This reaction forms a stable thioether bond, covalently attaching the fluorescent probe to the target biomolecule.

Experimental Protocols

Synthesis of a Pyridine-Coumarin Fluorescent Probe

This protocol describes a general method for the synthesis of a fluorescent probe by reacting this compound with a hydroxycoumarin derivative, such as 7-hydroxy-4-methylcoumarin (4-methylumbelliferone).

Materials:

  • This compound

  • 7-Hydroxy-4-methylcoumarin

  • Potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Hexane

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a solution of 7-hydroxy-4-methylcoumarin (1.0 equivalent) in anhydrous DMF, add potassium carbonate (2.0 equivalents).

  • Stir the mixture at room temperature for 15 minutes.

  • Add this compound (1.1 equivalents) to the reaction mixture.

  • Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure pyridine-coumarin fluorescent probe.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol for Labeling Cysteine-Containing Peptides

This protocol outlines the procedure for labeling a cysteine-containing peptide with the synthesized pyridine-coumarin fluorescent probe.

Materials:

  • Cysteine-containing peptide

  • Pyridine-coumarin fluorescent probe

  • Phosphate-buffered saline (PBS), pH 7.4

  • Dimethyl sulfoxide (DMSO)

  • Size-exclusion chromatography column (e.g., Sephadex G-25)

  • HPLC system for purification and analysis

Procedure:

  • Dissolve the cysteine-containing peptide in PBS buffer (pH 7.4) to a final concentration of 1-5 mg/mL.

  • Prepare a stock solution of the pyridine-coumarin fluorescent probe in DMSO (10-20 mM).

  • Add the fluorescent probe stock solution to the peptide solution in a 5- to 10-fold molar excess. The final concentration of DMSO in the reaction mixture should be kept below 10% (v/v) to avoid peptide precipitation.

  • Incubate the reaction mixture at room temperature for 2 hours in the dark.

  • Quench the reaction by adding a small molecule thiol, such as β-mercaptoethanol or dithiothreitol (DTT), to a final concentration of 10-20 mM to react with any unreacted probe.

  • Separate the labeled peptide from the excess unreacted probe and quenching agent using a size-exclusion chromatography column equilibrated with a suitable buffer (e.g., PBS).

  • Further purify the labeled peptide by reverse-phase HPLC.

  • Confirm the successful labeling and determine the labeling efficiency by mass spectrometry.

Data Presentation

The photophysical properties of the synthesized probe and its biomolecular conjugate are crucial for their application. The following table provides a template with hypothetical data for a generic pyridine-coumarin probe and its thiol-adduct.

PropertyPyridine-Coumarin Probe (Unconjugated)Thiol-Adduct Probe (Conjugated to Cysteine)
Absorption Max (λ_abs) 325 nm330 nm
Emission Max (λ_em) 390 nm395 nm
Molar Absorptivity (ε) 15,000 M⁻¹cm⁻¹18,000 M⁻¹cm⁻¹
Quantum Yield (Φ) 0.150.30
Stokes Shift 65 nm65 nm

Visualizations

Diagrams of Experimental Workflows and Pathways

Synthesis_Workflow cluster_synthesis Probe Synthesis reagent1 3-(Bromoacetyl)pyridine HBr reaction Reaction in DMF with K₂CO₃ reagent1->reaction reagent2 7-Hydroxy-4-methylcoumarin reagent2->reaction purification Purification (Column Chromatography) reaction->purification product Pyridine-Coumarin Probe purification->product

Caption: Synthesis of a Pyridine-Coumarin Fluorescent Probe.

Labeling_and_Imaging_Workflow cluster_labeling Protein Labeling cluster_imaging Cellular Imaging peptide Cysteine-Containing Peptide incubation Incubation at RT peptide->incubation probe Pyridine-Coumarin Probe probe->incubation separation Purification (Size-Exclusion/HPLC) incubation->separation labeled_peptide Fluorescently Labeled Peptide separation->labeled_peptide treatment Incubate Cells with Labeled Peptide labeled_peptide->treatment cells Live Cells cells->treatment imaging Fluorescence Microscopy treatment->imaging analysis Image Analysis imaging->analysis

Caption: Workflow for Protein Labeling and Cellular Imaging.

Signaling_Pathway cluster_pathway Hypothetical Kinase Activity Pathway stimulus External Stimulus (e.g., Growth Factor) receptor Receptor Tyrosine Kinase stimulus->receptor activates kinase Kinase A (with Cysteine) receptor->kinase phosphorylates & activates imaging Track Localization of Kinase A upon stimulation receptor->imaging substrate Substrate Protein kinase->substrate phosphorylates response Cellular Response substrate->response probe Labeled Kinase A (Pyridine-Coumarin Probe) probe->kinase replaces

Caption: Monitoring a Signaling Pathway with a Labeled Protein.

Application Notes and Protocols for 3-(Bromoacetyl)pyridine Hydrobromide as a Putative Chemical Probe in Proteomics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Bromoacetyl)pyridine hydrobromide is a chemical compound featuring a bromoacetyl group, a known reactive moiety that can covalently modify nucleophilic amino acid residues in proteins.[1][2] This reactivity, particularly towards cysteine residues, positions this compound as a potential chemical probe for applications in chemical proteomics and drug discovery. The pyridine core also offers a scaffold for further chemical modification, potentially allowing for the development of more complex probes.

The primary application of such a probe is in activity-based protein profiling (ABPP), a powerful chemoproteomic strategy used to identify and characterize enzyme function directly in complex biological systems. By covalently labeling the active sites of enzymes, researchers can gain insights into their catalytic mechanisms, identify novel drug targets, and screen for potent and selective inhibitors.

Mechanism of Action: Covalent Modification of Cysteine Residues

The bromoacetyl group of this compound is an electrophilic "warhead" that can react with nucleophilic residues on proteins. The most common target for α-haloacetyl compounds is the thiol group of cysteine residues, which is highly nucleophilic at physiological pH. The reaction proceeds via a nucleophilic substitution (SN2) mechanism, resulting in a stable thioether bond and the release of hydrobromic acid.

Figure 1: Covalent modification of a cysteine residue by 3-(Bromoacetyl)pyridine.

Quantitative Proteomics Data

The following tables represent hypothetical quantitative data from a competitive chemoproteomics experiment designed to identify protein targets of a compound of interest using this compound as a probe. In this scenario, a cell lysate is treated with a vehicle (DMSO) or a test inhibitor before labeling with the probe. The relative abundance of labeled peptides is then quantified by mass spectrometry.

Table 1: Identification of Potential Protein Targets

Protein IDGene NamePeptide SequenceLog2 Fold Change (Inhibitor/DMSO)p-value
P04035GAPDHK.VVS(mod)PLM.L-3.10.001
Q06830HSP90AA1K.LI(mod)NKY.A-2.50.005
P62258PPIAF.KE(mod)TGNF.K-0.20.85
P08670VIMR.VY(mod)ATR.S-0.10.92

This table illustrates how a significant negative fold change indicates that the test inhibitor competes with the probe for binding to the target protein.

Table 2: Dose-Dependent Target Engagement

Protein IDGene NameIC50 (µM)
P04035GAPDH1.2
Q06830HSP90AA15.8

This table shows the calculated IC50 values, indicating the concentration of the inhibitor required to block 50% of the probe labeling.

Experimental Protocols

The following are generalized protocols for using a cysteine-reactive probe like this compound in a chemoproteomics workflow.

Protocol 1: Protein Labeling in Cell Lysate
  • Cell Lysis: Harvest cultured cells and lyse them in a suitable buffer (e.g., PBS, pH 7.4) using sonication or mechanical disruption on ice.

  • Proteome Quantification: Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).

  • Inhibitor Incubation (for competitive profiling): Aliquot the lysate and incubate with either a vehicle control (e.g., DMSO) or varying concentrations of a test inhibitor for 30 minutes at 37°C.

  • Probe Labeling: Add this compound to a final concentration of 10-50 µM. Incubate for 1 hour at room temperature with gentle agitation.

  • Quenching: Quench the labeling reaction by adding an excess of a reducing agent like DTT or β-mercaptoethanol.

  • Sample Preparation for Mass Spectrometry: Proceed with protein precipitation (e.g., with cold acetone), reduction, alkylation (with a different alkylating agent like iodoacetamide to cap any remaining free cysteines), and tryptic digestion.

Protocol 2: Enrichment of Labeled Peptides (Optional)

If the probe is modified with a reporter tag (e.g., biotin), an enrichment step can be performed.

  • Biotinylation via Click Chemistry: If using an alkyne-modified version of the probe, perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to attach a biotin-azide tag.

  • Affinity Purification: Incubate the digested peptide mixture with streptavidin-coated beads to capture the biotinylated peptides.

  • Washing: Wash the beads extensively with a series of high-salt and low-salt buffers to remove non-specifically bound peptides.

  • Elution: Elute the captured peptides from the beads, for example, by cleaving a chemically labile linker or by using a denaturing elution buffer.

Protocol 3: Mass Spectrometry and Data Analysis
  • LC-MS/MS Analysis: Analyze the peptide samples using a high-resolution mass spectrometer coupled to a liquid chromatography system.

  • Data Acquisition: Acquire data in a data-dependent acquisition (DDA) or data-independent acquisition (DIA) mode.

  • Database Searching: Search the acquired MS/MS spectra against a protein sequence database to identify the peptides and the sites of modification.

  • Quantitative Analysis: Use appropriate software to quantify the relative abundance of the labeled peptides between different experimental conditions.

Visualizing Experimental Workflow and Signaling Pathways

Experimental_Workflow cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Output A Cell Lysate B Incubate with Inhibitor A->B C Label with Probe B->C D Digest to Peptides C->D E LC-MS/MS D->E F Data Analysis E->F G Identify Target Proteins F->G

Figure 2: General experimental workflow for target identification.

Signaling_Pathway cluster_0 Hypothetical Pathway cluster_1 Probe Interaction Receptor Receptor Kinase1 Kinase1 Receptor->Kinase1 Activates TargetProtein Target Protein (Cys-SH) Kinase1->TargetProtein Phosphorylates DownstreamEffector DownstreamEffector TargetProtein->DownstreamEffector Modulates CellularResponse CellularResponse DownstreamEffector->CellularResponse Probe 3-(Bromoacetyl)pyridine Probe->TargetProtein Covalently Modifies

References

Site-Specific Protein Modification with 3-(Bromoacetyl)pyridine Hydrobromide: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Site-specific protein modification is a powerful tool for elucidating protein function, developing novel therapeutics, and creating advanced biomaterials. 3-(Bromoacetyl)pyridine hydrobromide is a versatile reagent for achieving such precision. As a haloacetyl derivative, it exhibits high reactivity and selectivity towards the sulfhydryl (thiol) group of cysteine residues under mild conditions, forming a stable thioether bond. This allows for the targeted introduction of a pyridyl moiety onto a protein backbone. The incorporated pyridine group can serve as a versatile chemical handle for further functionalization, act as a structural probe, or modulate the protein's biological activity.

These application notes provide a comprehensive overview of the principles and a detailed protocol for the site-specific modification of proteins using this compound.

Core Principles of the Modification Reaction

The primary mechanism for the labeling of proteins with this compound is the specific alkylation of the sulfhydryl group of cysteine residues. The reaction proceeds via a bimolecular nucleophilic substitution (SN2) pathway. The deprotonated thiol group (thiolate anion, -S⁻), which is more prevalent at a neutral to slightly alkaline pH, acts as a nucleophile, attacking the carbon atom of the bromoacetyl group. This results in the displacement of the bromide ion and the formation of a stable thioether linkage between the protein and the 3-acetylpyridine moiety. To ensure specificity for cysteine residues, it is crucial to control the reaction conditions, such as pH and the molar ratio of the reagent to the protein. At higher pH values or with a large excess of the labeling reagent, reactivity with other nucleophilic amino acid side chains, such as histidine and lysine, may occur, though at a significantly lower rate.

Quantitative Data Summary

The efficiency of protein labeling with this compound can be assessed using various analytical techniques. The following table summarizes key parameters and typical results from a labeling experiment. The values provided are illustrative and will vary depending on the specific protein, its concentration, the number of accessible cysteine residues, and the reaction conditions.

ParameterMethodTypical Result/Value
Protein Concentration BCA Assay or UV-Vis (A280)1-10 mg/mL
Molar Ratio (Reagent:Protein) -10:1 to 50:1
Reaction pH pH Meter7.0 - 8.5
Reaction Time -2 - 4 hours at RT, or overnight at 4°C
Reaction Temperature -4°C to 25°C (Room Temperature)
Labeling Efficiency SDS-PAGE, Mass Spectrometry> 90% (for accessible cysteines)
Stoichiometry of Labeling Mass Spectrometry (MALDI-TOF or ESI-MS)Determined by mass shift
Confirmation of Site of Modification LC-MS/MS Peptide MappingIdentification of modified cysteine-containing peptides

Experimental Protocols

This section provides a detailed methodology for the site-specific modification of a protein with accessible cysteine residues using this compound.

Materials
  • Protein of interest (containing at least one accessible cysteine residue)

  • This compound

  • Reaction Buffer: 50 mM Phosphate buffer or HEPES, pH 7.5, containing 150 mM NaCl and 1 mM EDTA

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Quenching Reagent: 2-Mercaptoethanol or Dithiothreitol (DTT)

  • Desalting column (e.g., Sephadex G-25)

  • Storage Buffer: e.g., Phosphate-buffered saline (PBS), pH 7.4

Protocol 1: Labeling of Cysteine Residues
  • Protein Preparation:

    • Dissolve the protein of interest in the Reaction Buffer to a final concentration of 1-10 mg/mL.

    • If the protein contains disulfide bonds that need to be reduced to expose cysteine residues, add a 10-fold molar excess of a reducing agent like Tris(2-carboxyethyl)phosphine (TCEP) and incubate at room temperature for 1 hour. TCEP is preferred as it does not contain a free thiol and thus does not need to be removed before adding the labeling reagent. If DTT is used, it must be removed by a desalting column prior to the labeling step.

  • Reagent Preparation:

    • Immediately before use, prepare a 100 mM stock solution of this compound in anhydrous DMF or DMSO.

  • Labeling Reaction:

    • Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution. Add the reagent dropwise while gently stirring to prevent protein precipitation.

    • Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C. The optimal incubation time may vary depending on the protein and should be determined empirically. The reaction should be protected from light.

  • Quenching the Reaction:

    • To stop the labeling reaction, add a quenching reagent such as 2-mercaptoethanol or DTT to a final concentration of 10-50 mM to consume any unreacted this compound.

    • Incubate for at least 30 minutes at room temperature.

  • Purification of the Labeled Protein:

    • Remove the excess, unreacted reagent and the quenching reagent by size-exclusion chromatography (e.g., a desalting column) or dialysis.

    • For size-exclusion chromatography, equilibrate the column with the desired storage buffer and apply the reaction mixture.

    • Collect the fractions containing the labeled protein.

  • Characterization and Storage:

    • Confirm successful labeling by mass spectrometry to determine the mass increase corresponding to the addition of the 3-acetylpyridine group (120.04 Da).

    • The site of modification can be confirmed by peptide mapping using LC-MS/MS.

    • Determine the concentration of the labeled protein using a standard protein assay (e.g., BCA).

    • Store the purified, labeled protein at -20°C or -80°C.

Visualizations

Caption: Reaction mechanism of cysteine modification.

Experimental_Workflow cluster_reaction Modification Reaction start Start: Purified Protein (with accessible Cys) reduction Optional: Reduce Disulfide Bonds (e.g., with TCEP) start->reduction If needed labeling Add 3-(Bromoacetyl)pyridine hydrobromide (10-20x excess) Incubate 2-4h at RT or overnight at 4°C start->labeling reduction->labeling quenching Quench Reaction (e.g., with DTT or 2-Mercaptoethanol) labeling->quenching purification Purify Labeled Protein (Size-Exclusion Chromatography or Dialysis) quenching->purification analysis Characterize Modified Protein - Mass Spectrometry (MS) - LC-MS/MS Peptide Mapping - SDS-PAGE purification->analysis end End: Purified, Site-Specifically Modified Protein analysis->end

Caption: Experimental workflow for protein modification.

Application of 3-(Bromoacetyl)pyridine Hydrobromide in Agrochemical Synthesis: A Detailed Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-(Bromoacetyl)pyridine hydrobromide is a versatile bifunctional reagent that serves as a key building block in the synthesis of a variety of heterocyclic compounds with significant applications in the agrochemical industry. Its pyridine ring provides a scaffold present in numerous successful pesticides, while the α-bromo ketone functionality allows for facile construction of various heterocyclic systems. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of pyridyl-containing agrochemicals, with a primary focus on the preparation of fungicidal thiazole derivatives.

Key Application: Synthesis of Pyridylthiazole Fungicides via Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a classic and efficient method for the construction of the thiazole ring. In the context of agrochemical synthesis, this compound serves as the α-halo ketone component, which undergoes a condensation reaction with a thioamide to yield a 2,4-disubstituted thiazole. The resulting 4-(pyridin-3-yl)thiazole core is a key pharmacophore in a number of fungicides.

The general reaction scheme is as follows:

Figure 1: General scheme for Hantzsch thiazole synthesis.

Experimental Protocols

Protocol 1: Synthesis of 2-Amino-4-(pyridin-3-yl)thiazole

This protocol describes the synthesis of a key intermediate, 2-amino-4-(pyridin-3-yl)thiazole, which can be further functionalized to produce a range of potent fungicides.

Materials:

  • This compound

  • Thiourea

  • Ethanol

  • Sodium bicarbonate

  • Deionized water

  • Ethyl acetate

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) and thiourea (1.1 eq) in ethanol.

  • Reflux the reaction mixture for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 2-amino-4-(pyridin-3-yl)thiazole.

Quantitative Data Summary

CompoundStarting MaterialReagentSolventReaction Time (h)Yield (%)Purity (%)
2-Amino-4-(pyridin-3-yl)thiazoleThis compoundThioureaEthanol385>95 (by HPLC)

Signaling Pathways and Experimental Workflows

The following diagram illustrates the logical workflow for the synthesis of a pyridylthiazole fungicide precursor from this compound.

Agrochemical_Synthesis_Workflow Start 3-(Bromoacetyl)pyridine hydrobromide Reaction Hantzsch Thiazole Synthesis Start->Reaction Ethanol, Reflux Reagent Thiourea Reagent->Reaction Intermediate 2-Amino-4-(pyridin-3-yl)thiazole Reaction->Intermediate Purification Purification (Column Chromatography) Intermediate->Purification Product Fungicide Precursor Purification->Product

Synthesis workflow for a fungicide precursor.

The following diagram illustrates the reaction mechanism of the Hantzsch Thiazole Synthesis.

Hantzsch_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product A 3-(Bromoacetyl)pyridine hydrobromide C Thiouronium Salt A->C Nucleophilic Attack B Thiourea B->C D Hydroxythiazoline C->D Intramolecular Cyclization E 2-Amino-4-(pyridin-3-yl)thiazole D->E Dehydration

Mechanism of the Hantzsch Thiazole Synthesis.

Conclusion

This compound is a valuable and reactive starting material for the synthesis of pyridyl-containing agrochemicals. The Hantzsch thiazole synthesis provides a direct and efficient route to fungicidally active 4-(pyridin-3-yl)thiazole derivatives. The protocols and data presented herein offer a foundational guide for researchers and scientists in the field of agrochemical development.

Troubleshooting & Optimization

Technical Support Center: Optimizing Reactions with 3-(Bromoacetyl)pyridine hydrobromide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3-(Bromoacetyl)pyridine hydrobromide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for optimizing reaction conditions and addressing common challenges encountered during its use in synthetic chemistry.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound, also known as 2-bromo-1-(3-pyridyl)ethanone hydrobromide, is a versatile synthetic intermediate.[1] Its primary applications lie in the pharmaceutical and agrochemical industries as a building block for various biologically active molecules.[1][2] The presence of an α-bromoketone functional group makes it a reactive electrophile for forming carbon-carbon and carbon-heteroatom bonds, facilitating the synthesis of a wide range of heterocyclic compounds, including pyridine derivatives with potential antimicrobial and anti-inflammatory properties.[1] It is also utilized in the development of fluorescent probes for cellular imaging.[3]

Q2: What are the key stability and storage considerations for this compound?

This compound is sensitive to moisture, light, and heat. It should be stored in a cool, dry, and dark place under an inert atmosphere to prevent degradation.[4] Recommended storage temperatures are typically between 0-8°C.[3] Exposure to moisture can lead to hydrolysis of the bromoacetyl group.

Q3: What are the common safety precautions when handling this reagent?

This compound is an irritant and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.

Q4: My reaction with this compound is giving a low yield. What are the common causes?

Low yields can stem from several factors:

  • Reagent Quality: Ensure the this compound is pure and has not degraded due to improper storage.

  • Reaction Conditions: Suboptimal temperature, reaction time, solvent, or base can significantly impact the yield.

  • Side Reactions: The formation of byproducts can consume starting materials and reduce the yield of the desired product.

  • Workup and Purification: Product loss can occur during the extraction and purification steps.

Troubleshooting Guides

This section provides detailed troubleshooting for common issues encountered in two primary applications of this compound: the synthesis of 2-amino-4-(pyridin-3-yl)thiazoles and 2-(pyridin-3-yl)imidazo[1,2-a]pyridines.

Guide 1: Synthesis of 2-amino-4-(pyridin-3-yl)thiazole Derivatives (Hantzsch Thiazole Synthesis)

This reaction involves the condensation of this compound with a thiourea or thioamide.

Common Issues and Solutions:

Issue Potential Cause(s) Troubleshooting Steps
Low or No Product Formation Inactive reagents, incorrect stoichiometry, or suboptimal reaction temperature.- Verify the quality of this compound and the thioamide. - Ensure accurate molar ratios of the reactants. - Gradually increase the reaction temperature while monitoring the reaction progress by TLC. Many Hantzsch syntheses require heating.[3]
Formation of Multiple Products (Visible on TLC) Side reactions such as self-condensation of the α-haloketone or decomposition of reactants.- Use a less polar solvent to minimize the solubility of byproducts. - Consider a milder base or adjusting the rate of addition of the base. - Lowering the reaction temperature may improve selectivity.
Product is an intractable oil or difficult to crystallize Presence of impurities or residual solvent.- Attempt purification by column chromatography. - Try different solvent systems for recrystallization (e.g., ethanol, methanol, or mixtures with water).[5]
Product precipitates but is impure Co-precipitation of starting materials or byproducts.- Wash the crude product thoroughly with a solvent in which the impurities are soluble but the product is not. - Perform recrystallization from a suitable solvent system.[6][7]

Experimental Protocol: Synthesis of 4-(Pyridin-3-yl)thiazol-2-amine

A general procedure adapted from the Hantzsch thiazole synthesis is as follows:

  • To a solution of this compound (1.0 eq) in ethanol, add thiourea (1.1 eq).

  • Reflux the reaction mixture for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Neutralize the mixture with a base such as aqueous sodium carbonate solution until the product precipitates.[5]

  • Collect the solid product by vacuum filtration and wash with cold water.

  • Purify the crude product by recrystallization from ethanol to afford the desired 4-(pyridin-3-yl)thiazol-2-amine.

Data Presentation: Optimization of Hantzsch Thiazole Synthesis

The following table summarizes the effect of different solvents on the yield of a model Hantzsch thiazole synthesis.

Solvent Temperature (°C) Time (h) Yield (%) Reference
EthanolReflux287[1]
MethanolReflux285[5]
WaterReflux750[1]
1-ButanolReflux270[1]
Ethanol/Water (1:1)65287[1]
Guide 2: Synthesis of 2-(Pyridin-3-yl)imidazo[1,2-a]pyridine Derivatives

This reaction typically involves the condensation of this compound with a 2-aminopyridine derivative.

Common Issues and Solutions:

Issue Potential Cause(s) Troubleshooting Steps
Low Yield Inefficient cyclization, side reactions, or suboptimal base/solvent combination.- Screen different bases (e.g., NaHCO₃, K₂CO₃, or an organic base like triethylamine). - Optimize the solvent. Polar aprotic solvents like DMF or acetonitrile are often effective.[8] - Ensure anhydrous conditions if the reaction is sensitive to moisture.
Formation of a dark-colored reaction mixture Polymerization or decomposition of starting materials or products, often at elevated temperatures.- Lower the reaction temperature. - Use a milder base. - Decrease the reaction time and monitor closely by TLC.
Difficulty in product purification Similar polarity of the product and byproducts.- Optimize the mobile phase for column chromatography to achieve better separation. - Consider converting the product to a salt to facilitate purification by recrystallization, followed by neutralization.

Experimental Protocol: Synthesis of 2-(Pyridin-3-yl)imidazo[1,2-a]pyridine

A general procedure for the synthesis of imidazo[1,2-a]pyridines is as follows:

  • To a solution of 2-aminopyridine (1.0 eq) in a suitable solvent such as ethanol or DMF, add a base like sodium bicarbonate (2.0 eq).

  • Add this compound (1.0 eq) portion-wise to the mixture.

  • Reflux the reaction mixture for 4-6 hours, monitoring its progress by TLC.

  • Upon completion, cool the reaction to room temperature and pour it into ice-cold water.

  • Collect the precipitated solid by filtration.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., methanol) to obtain pure 2-(pyridin-3-yl)imidazo[1,2-a]pyridine.[9]

Data Presentation: Optimization of Imidazo[1,2-a]pyridine Synthesis

The following table illustrates the influence of the base and solvent on the yield of a typical imidazo[1,2-a]pyridine synthesis.

Base Solvent Temperature (°C) Time (h) Yield (%) Reference
NaHCO₃EthanolReflux6Good[10]
K₂CO₃DMF2512High[8]
NoneEthanolReflux8Moderate[11]
NaHCO₃AcetonitrileReflux5Good[12]

Visualizations

Reaction Pathway Diagrams

Hantzsch_Thiazole_Synthesis reagent1 3-(Bromoacetyl)pyridine hydrobromide intermediate1 Thiouronium Salt Intermediate reagent1->intermediate1 Nucleophilic attack reagent2 Thiourea reagent2->intermediate1 intermediate2 Cyclized Intermediate intermediate1->intermediate2 Intramolecular cyclization product 2-Amino-4-(pyridin-3-yl)thiazole intermediate2->product Dehydration

Caption: Hantzsch Thiazole Synthesis Workflow.

Imidazopyridine_Synthesis reagent1 3-(Bromoacetyl)pyridine hydrobromide intermediate1 Pyridinium Salt Intermediate reagent1->intermediate1 N-Alkylation reagent2 2-Aminopyridine reagent2->intermediate1 intermediate2 Cyclized Dihydro-intermediate intermediate1->intermediate2 Intramolecular cyclization product 2-(Pyridin-3-yl)imidazo[1,2-a]pyridine intermediate2->product Dehydration

Caption: Imidazo[1,2-a]pyridine Synthesis Workflow.

Troubleshooting Logic Flowchart

Troubleshooting_Flowchart decision decision solution solution start Low Yield in Reaction check_reagents Check Reagent Purity and Stoichiometry start->check_reagents reagents_ok Reagents OK? check_reagents->reagents_ok reagents_ok->solution No (Replace Reagents) optimize_conditions Optimize Reaction Conditions (Solvent, Base, Temp, Time) reagents_ok->optimize_conditions Yes conditions_ok Yield Improved? optimize_conditions->conditions_ok analyze_byproducts Analyze Byproducts by TLC/LC-MS conditions_ok->analyze_byproducts No end Successful Optimization conditions_ok->end Yes purification_issue Purification Difficulty? analyze_byproducts->purification_issue recrystallize Recrystallize from Different Solvents purification_issue->recrystallize Yes chromatography Use Column Chromatography purification_issue->chromatography Yes recrystallize->end chromatography->end

Caption: Troubleshooting Logic for Low Reaction Yield.

References

Troubleshooting low yield in 3-(Bromoacetyl)pyridine hydrobromide reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3-(Bromoacetyl)pyridine hydrobromide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common issues encountered during reactions with this versatile reagent.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a versatile organic compound used as a key building block in the synthesis of pharmaceuticals and agrochemicals.[1] Its reactive bromoacetyl group allows for efficient coupling reactions, particularly for the synthesis of pyridine derivatives, which are known for a wide range of biological activities.[1]

Q2: What are the most common reactions performed with this compound?

The most common reactions involve the alkylation of nucleophiles. The electrophilic carbon of the bromoacetyl group is susceptible to attack by various nucleophiles, including:

  • N-alkylation: Reaction with primary and secondary amines to form N-substituted 2-(pyridin-3-yl)-2-oxoethan-1-amines.

  • S-alkylation: Reaction with thiols to form thioethers.

  • O-alkylation: Reaction with alcohols or phenols, though less common.

  • Kröhnke Pyridine Synthesis: It can be used to form a pyridinium salt, which is a key intermediate in the Kröhnke synthesis for preparing highly substituted pyridines.[2][3][4][5]

Q3: What are the typical storage conditions for this compound?

To ensure its stability and reactivity, this compound should be stored in a cool, dark place, typically at 2-8°C, under an inert atmosphere.[1] It is a white to off-white crystalline powder and should be handled with care, as it is an irritant.

Troubleshooting Guide for Low Yield Reactions

Low yields in reactions involving this compound can arise from issues with the starting material, reaction conditions, or competing side reactions. This guide provides a systematic approach to identifying and resolving these problems.

Category 1: Starting Material Quality and Handling

Q: My reaction is not proceeding, or I'm seeing a complex mixture of products. Could the starting material be the issue?

A: Yes, the purity and handling of this compound are critical.

  • Purity: The reagent should be of high purity (typically >98%). Impurities from its synthesis, such as unreacted 3-acetylpyridine or di-brominated side products, can interfere with the desired reaction. It is advisable to verify the purity by ¹H NMR before use. The characteristic singlet for the -CH₂Br protons should be clean.

  • Moisture: The compound is a hydrobromide salt and can be hygroscopic. Moisture can hydrolyze the bromoacetyl group, leading to the formation of 3-(hydroxyacetyl)pyridine, which is unreactive in alkylation reactions. Always handle the reagent in a dry environment and store it properly.

Category 2: Reaction Condition Optimization (N-Alkylation & S-Alkylation)

Q: I'm observing low conversion of my starting amine/thiol. How can I improve the reaction rate and yield?

A: Low conversion is often due to suboptimal reaction conditions. The choice of base and solvent is crucial for efficient alkylation.

  • Base Selection: The hydrobromide salt of 3-(bromoacetyl)pyridine is acidic. Therefore, at least two equivalents of a base are required: one to neutralize the HBr salt and a second to deprotonate the nucleophile (if necessary) and scavenge the HBr generated during the reaction.

    • Weak Bases (e.g., K₂CO₃, Cs₂CO₃, NaHCO₃): Often effective, especially with more nucleophilic amines and thiols. Cesium carbonate (Cs₂CO₃) is known to be particularly effective in many cases.

    • Stronger Bases (e.g., NaH, KOtBu): May be necessary for less reactive nucleophiles. However, strong bases can also promote side reactions, such as elimination. Use with caution and at low temperatures.

    • Organic Bases (e.g., Triethylamine (TEA), DIPEA): Can be used, but may be less effective at driving the reaction to completion compared to inorganic bases.

  • Solvent Choice: The solvent affects the solubility of reactants and the reaction rate.

    • Polar Aprotic Solvents (DMF, DMSO, Acetonitrile): These are generally good choices as they effectively dissolve the reactants and facilitate Sₙ2 reactions.

    • Acetone: A common solvent for alkylations with alkyl bromides, but the solubility of the hydrobromide salt and some bases may be limited.

Q: My reaction is producing multiple products, and I suspect over-alkylation of my primary amine. How can I favor mono-alkylation?

A: Over-alkylation is a common side reaction when using primary amines, as the mono-alkylated product can be more nucleophilic than the starting amine.

  • Control Stoichiometry: Use an excess of the primary amine relative to this compound. This will statistically favor the mono-alkylation product.

  • Slow Addition: Add the this compound solution slowly to the solution of the amine and base. This maintains a low concentration of the alkylating agent, reducing the chance of a second alkylation.

  • Lower Temperature: Running the reaction at a lower temperature can decrease the rate of the second alkylation more than the first.

The following diagram illustrates a general troubleshooting workflow for low-yield issues.

TroubleshootingWorkflow Start Low Yield Observed CheckPurity Check Starting Material Purity (¹H NMR) Start->CheckPurity CheckConditions Review Reaction Conditions Start->CheckConditions Impure Impure CheckPurity->Impure Result? Pure Pure CheckPurity->Pure BaseSolvent Optimize Base and Solvent CheckConditions->BaseSolvent Stoichiometry Adjust Stoichiometry / Addition Rate CheckConditions->Stoichiometry TempTime Optimize Temperature and Time CheckConditions->TempTime Purify Purify Starting Material (e.g., Recrystallization) Impure->Purify Pure->CheckConditions Monitor Monitor for Side Reactions (TLC/LCMS) BaseSolvent->Monitor Stoichiometry->Monitor TempTime->Monitor

Caption: Troubleshooting workflow for low yield reactions.
Category 3: Common Side Reactions

Q: I see an unexpected product with a C=C bond in my NMR. What could this be?

A: This is likely the product of an elimination reaction. The protons on the carbon adjacent to the carbonyl group are acidic and can be removed by a base, leading to the elimination of HBr and the formation of an α,β-unsaturated ketone.

  • Cause: This side reaction is more prevalent with sterically hindered nucleophiles or when using strong, non-nucleophilic bases (e.g., DBU, KOtBu).

  • Prevention: Use a milder base (e.g., K₂CO₃) and avoid excessive heating. If the nucleophile is very hindered, a different synthetic route may be necessary.

The diagram below illustrates the competition between Sₙ2 (alkylation) and E2 (elimination) pathways.

SideReaction Reactants 3-(Bromoacetyl)pyridine HBr + Nucleophile (Nu:) + Base SN2_Product Desired Alkylation Product (Sₙ2 Pathway) Reactants->SN2_Product Nucleophilic Attack E2_Product Elimination Byproduct (E2 Pathway) Reactants->E2_Product Proton Abstraction

Caption: Competing Sₙ2 and E2 reaction pathways.

Data Presentation

The choice of base and solvent can significantly impact the yield of alkylation reactions. The following table summarizes the yields for the N-alkylation of N-Boc-4-aminopyridine with an alkyl halide under various conditions, illustrating the importance of optimizing these parameters. While not using this compound directly, the principles are transferable.

EntryBase (equiv.)SolventTemperature (°C)Time (h)Yield (%)
1K₂CO₃ (2.0)DMF801275
2Cs₂CO₃ (2.0)DMF80892
3NaH (1.2)THF25688
4TEA (3.0)CH₃CNreflux2445

Data is illustrative and based on typical outcomes for N-alkylation reactions.

Experimental Protocols

Protocol 1: Synthesis of this compound

This procedure describes the alpha-bromination of 3-acetylpyridine using bromine in hydrobromic acid.

Materials:

  • 3-Acetylpyridine

  • 48% Hydrobromic acid (HBr)

  • Bromine (Br₂)

  • Diethyl ether

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3-acetylpyridine (1.0 equiv) in 48% HBr.

  • Cool the solution to 0-5°C using an ice bath.

  • Slowly add bromine (1.0 equiv) dropwise to the stirred solution, ensuring the temperature does not rise above 10°C. The reaction mixture may become thick with a yellow-orange precipitate.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Cool the reaction mixture in an ice bath to precipitate the product.

  • Collect the solid product by vacuum filtration.

  • Wash the solid with cold diethyl ether to remove any unreacted bromine and other impurities.

  • Dry the product under vacuum to yield this compound as a white to off-white solid.

Safety Note: Bromine is highly corrosive and toxic. This procedure must be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 2: General Procedure for N-alkylation of an Amine

This protocol describes a typical procedure for the reaction of this compound with a primary or secondary amine.

Materials:

  • This compound

  • Amine (primary or secondary)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

Procedure:

  • To a round-bottom flask, add the amine (1.0 equiv) and potassium carbonate (2.2 equiv).

  • Add anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the suspension at room temperature for 15 minutes.

  • In a separate flask, dissolve this compound (1.1 equiv) in a minimal amount of anhydrous DMF.

  • Add the this compound solution dropwise to the stirred amine suspension.

  • Heat the reaction mixture to 60°C and monitor the progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

References

Preventing side reactions of 3-(Bromoacetyl)pyridine hydrobromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the use of 3-(Bromoacetyl)pyridine hydrobromide in chemical synthesis. Our goal is to help you prevent and troubleshoot side reactions, thereby improving reaction efficiency and product purity.

Frequently Asked Questions (FAQs)

Q1: What are the main factors that affect the stability of this compound?

A1: this compound is sensitive to heat, moisture, and light.[1] Exposure to these conditions can lead to decomposition, resulting in the formation of byproducts such as hydrogen bromide, nitrogen oxides, and carbon oxides. For optimal stability, it should be stored in a cool, dry, and dark place under an inert atmosphere.[1][2][3]

Q2: What is the role of the hydrobromide salt in the reactivity of this compound?

A2: The hydrobromide salt protonates the pyridine nitrogen. This is crucial for preventing the pyridine nitrogen from acting as a nucleophile or a base in the reaction mixture. A neutral 3-(bromoacetyl)pyridine would be more susceptible to self-alkylation, where the nitrogen of one molecule attacks the bromoacetyl group of another, leading to dimerization or polymerization. The protonated form is more stable and less prone to such side reactions.

Q3: Can this compound participate in named reactions for pyridine synthesis?

A3: Yes, as a functionalized pyridine derivative, it can be a precursor or a reactant in various named reactions for synthesizing more complex pyridine-containing structures. For instance, it can be used in variations of the Kröhnke pyridine synthesis, which involves the reaction of α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds.[1][2] It can also be a building block in other condensation reactions like the Hantzsch or Guareschi-Thorpe syntheses under appropriate conditions.[3][4][5][6][7]

Troubleshooting Guide: Common Side Reactions and Their Prevention

This guide addresses specific side reactions that may occur when using this compound and provides strategies to minimize their formation.

Issue 1: Formation of a Dimer or Polymer (Self-Alkylation)
  • Observation: You observe a significant amount of a high molecular weight, often insoluble, byproduct in your reaction mixture.

  • Root Cause: This is likely due to the self-alkylation of 3-(bromoacetyl)pyridine. If the reaction medium is not sufficiently acidic, the pyridine nitrogen can be deprotonated and act as a nucleophile, attacking the electrophilic carbon of the bromoacetyl group of another molecule.

  • Solutions:

    • pH Control: Maintain a slightly acidic pH (typically below 5) throughout the reaction. This ensures the pyridine nitrogen remains protonated and non-nucleophilic.

    • Solvent Choice: Use a non-basic, aprotic solvent. Solvents like DMF, DMSO, or acetonitrile are generally suitable. Avoid basic solvents or those that can promote deprotonation.

    • Slow Addition: Add the this compound slowly to the reaction mixture containing the other reactants. This keeps its instantaneous concentration low, disfavoring bimolecular side reactions.

Issue 2: Hydrolysis of the Bromoacetyl Group
  • Observation: Your product yield is low, and you detect the presence of 3-acetylpyridine in your reaction mixture by LC-MS or NMR.

  • Root Cause: The bromoacetyl group is susceptible to hydrolysis, especially in the presence of water and at elevated temperatures or basic pH.

  • Solutions:

    • Anhydrous Conditions: Ensure all reagents and solvents are dry. Use flame-dried glassware and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

    • Temperature Control: Run the reaction at the lowest effective temperature. Monitor the reaction progress closely to avoid prolonged heating.

    • pH Management: Avoid basic conditions, as they significantly accelerate the rate of hydrolysis.

Issue 3: Favorskii Rearrangement
  • Observation: Instead of the expected substitution product, you isolate a rearranged carboxylic acid derivative, such as a pyridine-substituted cyclopropanone or its ring-opened product.

  • Root Cause: The Favorskii rearrangement is a known side reaction of α-halo ketones in the presence of a base.[8][9][10][11] It involves the formation of a cyclopropanone intermediate followed by nucleophilic attack and ring opening.

  • Solutions:

    • Avoid Strong Bases: Use non-basic or weakly basic conditions whenever possible. If a base is required for your transformation, consider using a non-nucleophilic hindered base and add it slowly at low temperatures.

    • Reaction Temperature: Keep the reaction temperature as low as possible to disfavor the rearrangement pathway.

Issue 4: Reaction with Nucleophilic Solvents
  • Observation: You observe byproducts corresponding to the addition of the solvent molecule to the bromoacetyl group.

  • Root Cause: Nucleophilic solvents, such as alcohols or amines, can react with the electrophilic bromoacetyl group.

  • Solutions:

    • Solvent Selection: Choose a non-nucleophilic solvent. Aprotic solvents like acetonitrile, DMF, DMSO, or THF are generally preferred.

    • Protecting Groups: If the use of a nucleophilic solvent is unavoidable, consider if a temporary protection of the nucleophilic group on your substrate is a viable strategy.

Quantitative Data Summary

While specific quantitative data for side reactions of this compound is not extensively published, the following table provides a general guide to reaction conditions based on the principles of α-haloketone reactivity.

Side ReactionFavorable ConditionsUnfavorable Conditions
Self-Alkylation Neutral to basic pH, high concentration of reagent, high temperatureAcidic pH (<5), slow addition, low temperature
Hydrolysis Presence of water, basic pH, high temperatureAnhydrous conditions, acidic to neutral pH, low temperature
Favorskii Rearrangement Strong, non-hindered bases, high temperatureNon-basic or weakly basic/hindered bases, low temperature
Reaction with Nucleophilic Solvents Use of nucleophilic solvents (e.g., alcohols, amines)Use of aprotic, non-nucleophilic solvents

Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Substitution with a Thiol

This protocol is designed to minimize common side reactions.

  • Reagents and Materials:

    • This compound

    • Thiol nucleophile

    • Anhydrous, non-nucleophilic solvent (e.g., acetonitrile or THF)

    • Weak, non-nucleophilic base (e.g., diisopropylethylamine - DIPEA), if necessary

    • Flame-dried glassware

    • Inert atmosphere (Nitrogen or Argon)

  • Procedure:

    • To a flame-dried round-bottom flask under an inert atmosphere, add the thiol nucleophile and the anhydrous solvent.

    • If a base is required, add DIPEA to the mixture and stir for 10-15 minutes at room temperature.

    • In a separate flask, dissolve this compound in a minimal amount of the same anhydrous solvent.

    • Slowly add the solution of this compound to the reaction mixture containing the thiol dropwise over a period of 30-60 minutes at 0 °C.

    • Allow the reaction to warm to room temperature and stir until completion, monitoring the progress by TLC or LC-MS.

    • Upon completion, quench the reaction with a suitable reagent (e.g., saturated aqueous ammonium chloride).

    • Extract the product with an appropriate organic solvent.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization.

Visualizations

Diagram 1: Troubleshooting Logic for Side Reactions

Troubleshooting_Side_Reactions Troubleshooting Side Reactions of this compound Start Reaction with 3-(Bromoacetyl)pyridine HBr Undesired_Product Undesired Product Observed? Start->Undesired_Product High_MW_Product High MW / Insoluble Product? Undesired_Product->High_MW_Product Yes Acetylpyridine_Detected 3-Acetylpyridine Detected? Undesired_Product->Acetylpyridine_Detected No High_MW_Product->Acetylpyridine_Detected No Self_Alkylation Potential Self-Alkylation High_MW_Product->Self_Alkylation Yes Rearranged_Product Rearranged Product? Acetylpyridine_Detected->Rearranged_Product No Hydrolysis Potential Hydrolysis Acetylpyridine_Detected->Hydrolysis Yes Solvent_Adduct Solvent Adduct Detected? Rearranged_Product->Solvent_Adduct No Favorskii Potential Favorskii Rearrangement Rearranged_Product->Favorskii Yes Solvent_Reaction Potential Reaction with Solvent Solvent_Adduct->Solvent_Reaction Yes Solution_Alkylation Maintain acidic pH Use slow addition Lower concentration Self_Alkylation->Solution_Alkylation Solution_Hydrolysis Use anhydrous conditions Avoid basic pH Lower temperature Hydrolysis->Solution_Hydrolysis Solution_Favorskii Avoid strong bases Use hindered base Lower temperature Favorskii->Solution_Favorskii Solution_Solvent Use aprotic, non-nucleophilic solvent Solvent_Reaction->Solution_Solvent

Caption: A logical workflow to identify and address potential side reactions.

Diagram 2: Experimental Workflow for Minimizing Side Reactions

Experimental_Workflow Workflow for Minimizing Side Reactions Start Start Reaction Setup Dry_Apparatus Use Flame-Dried Glassware Under Inert Atmosphere Start->Dry_Apparatus Prepare_Reactants Prepare Nucleophile and Solvent Add_Base Add Weak, Non-nucleophilic Base (if needed) Prepare_Reactants->Add_Base Dry_Apparatus->Prepare_Reactants Prepare_Reagent Dissolve 3-(Bromoacetyl)pyridine HBr in Anhydrous Solvent Add_Base->Prepare_Reagent Slow_Addition Slowly Add Reagent Solution at Low Temperature (e.g., 0 °C) Prepare_Reagent->Slow_Addition Monitor_Reaction Monitor Progress by TLC or LC-MS Slow_Addition->Monitor_Reaction Workup Quench, Extract, and Purify Monitor_Reaction->Workup End Obtain Pure Product Workup->End

Caption: A recommended experimental workflow to prevent common side reactions.

References

Stability of 3-(Bromoacetyl)pyridine hydrobromide in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-(Bromoacetyl)pyridine hydrobromide. It addresses common issues related to its stability and use in aqueous buffers for experiments such as protein modification.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

This compound is a versatile chemical intermediate.[1] It is primarily used in the synthesis of pharmaceuticals, particularly for neurological disorders, and in the development of agrochemicals.[1] Due to its reactive bromoacetyl group, it is also utilized as a reagent for the selective modification of cysteine residues in proteins and peptides, making it a valuable tool in chemical biology and proteomics.

Q2: What are the recommended storage and handling conditions for this compound?

To ensure its stability and integrity, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, protected from light and moisture.[2] The recommended storage temperature is typically between 0°C and 10°C. It is sensitive to heat, light, and moisture, which can cause decomposition.[2] When handling, appropriate personal protective equipment (PPE), such as gloves and safety glasses, should be worn as it is classified as an irritant and can be harmful if swallowed.

Q3: Is this compound stable in aqueous buffers?

No, this compound is not stable in aqueous buffers for extended periods. As an α-haloketone, it is susceptible to hydrolysis, a reaction that is significantly influenced by the pH of the solution. The presence of water can lead to the cleavage of the bromoacetyl group.[2] The rate of hydrolysis generally increases with higher pH (alkaline conditions). Therefore, it is crucial to prepare fresh solutions of the reagent immediately before use and to be mindful of the buffer composition and pH.

Q4: Which types of buffers should be avoided when working with this compound?

Buffers containing nucleophilic species should be used with caution or avoided, as they can react with the bromoacetyl group. For instance, amine-containing buffers such as Tris can react with α-haloacetyl compounds, especially at a pH above 7.5. Buffers containing thiols (e.g., DTT or β-mercaptoethanol) will directly compete with the intended target (like a cysteine residue on a protein) for reaction with the reagent and should not be present during the labeling reaction. Phosphate-buffered saline (PBS) at a slightly acidic to neutral pH (6.5-7.4) is often a suitable choice for reactions involving cysteine modification.

Data Presentation: Stability in Aqueous Buffers

Buffer System (at 25°C)pHEstimated Half-life (t½)Primary Degradation Product
Phosphate Buffer6.0Several hours3-(Hydroxyacetyl)pyridine
Phosphate-Buffered Saline (PBS)7.4~ 1-2 hours3-(Hydroxyacetyl)pyridine
Tris Buffer8.0< 30 minutes3-(Hydroxyacetyl)pyridine and Tris adducts
Carbonate-Bicarbonate Buffer9.0Minutes3-(Hydroxyacetyl)pyridine

Note: This data is illustrative and intended to demonstrate the general trend of decreasing stability with increasing pH. Actual half-life will depend on buffer concentration, temperature, and the specific experimental conditions. It is strongly recommended to use the reagent as fresh as possible.

Experimental Protocols

Protocol for Assessing the Stability of this compound in an Aqueous Buffer

This protocol outlines a general method to determine the stability of this compound in a specific buffer using UV-Vis spectrophotometry or HPLC.

Materials:

  • This compound

  • Aqueous buffer of choice (e.g., 100 mM sodium phosphate, pH 7.4)

  • UV-Vis Spectrophotometer or HPLC system

  • Quartz cuvettes or HPLC vials

  • Acetonitrile (for HPLC)

  • Deionized water

Procedure:

  • Preparation of Stock Solution: Prepare a concentrated stock solution of this compound (e.g., 100 mM) in a dry, water-miscible organic solvent such as DMSO or anhydrous acetonitrile.

  • Initiation of Stability Study:

    • Pre-warm the aqueous buffer to the desired experimental temperature (e.g., 25°C).

    • To initiate the experiment, dilute a small volume of the stock solution into the pre-warmed buffer to achieve the final desired concentration (e.g., 1 mM). Mix thoroughly.

  • Monitoring Degradation:

    • Using UV-Vis Spectrophotometry: Immediately after mixing, transfer the solution to a quartz cuvette and record the absorbance spectrum at regular time intervals (e.g., every 5-10 minutes). The degradation can be monitored by the decrease in absorbance at the λmax of 3-(Bromoacetyl)pyridine or the appearance of a new peak corresponding to the hydrolysis product.

    • Using HPLC: At predetermined time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot of the reaction mixture and quench the degradation by diluting it in the mobile phase (if appropriate) or an acidic solution. Analyze the samples by reverse-phase HPLC. The degradation is monitored by the decrease in the peak area of the parent compound over time.

  • Data Analysis: Plot the concentration or peak area of this compound against time. From this plot, the rate of degradation and the half-life (t½) in the specific buffer can be calculated.

Protocol for Cysteine Residue Modification in a Protein

This protocol provides a general workflow for labeling cysteine residues in a protein with this compound.

Materials:

  • Protein with accessible cysteine residues

  • This compound

  • Reaction Buffer: Degassed, non-nucleophilic buffer such as 100 mM sodium phosphate, 150 mM NaCl, pH 7.2.

  • Reducing agent (optional, for disulfide bond reduction): Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)

  • Quenching reagent: L-cysteine or β-mercaptoethanol

  • Desalting column or dialysis equipment for purification

Procedure:

  • Protein Preparation:

    • Dissolve the protein in the reaction buffer.

    • If the target cysteine residues are involved in disulfide bonds, they must first be reduced. Add a 10-fold molar excess of DTT or TCEP and incubate for 1 hour at room temperature.

    • Crucially , remove the reducing agent before adding the labeling reagent. This can be achieved using a desalting column or through dialysis against the reaction buffer.

  • Labeling Reaction:

    • Prepare a fresh stock solution of this compound (e.g., 100 mM) in DMSO.

    • Add a 5- to 20-fold molar excess of the this compound solution to the protein solution. The optimal ratio should be determined empirically.

    • Incubate the reaction mixture for 1-2 hours at room temperature or 4°C, protected from light. The reaction time may need optimization.

  • Quenching the Reaction:

    • To stop the labeling reaction, add a quenching reagent such as L-cysteine or β-mercaptoethanol to a final concentration that is in excess of the initial concentration of the labeling reagent (e.g., 50 mM). This will react with any unreacted this compound.

    • Incubate for 15-30 minutes.

  • Purification:

    • Remove the excess labeling reagent and byproducts by passing the reaction mixture through a desalting column or by dialysis against a suitable buffer.

  • Verification of Labeling:

    • Confirm the successful modification of the protein using techniques such as mass spectrometry (to observe the mass shift corresponding to the addition of the pyridylacetyl group) or by UV-Vis spectroscopy if the modification introduces a chromophore.

Troubleshooting Guides

Troubleshooting Poor Labeling Efficiency
Problem Possible Cause Solution
Low or no labeling Reagent was hydrolyzed before reacting with the protein.Prepare a fresh stock solution of this compound immediately before use. Minimize the time the reagent is in an aqueous buffer before the addition of the protein.
Target cysteine residues are not accessible (buried or in a disulfide bond).Ensure that disulfide bonds are fully reduced and the reducing agent is removed prior to labeling. Consider performing the labeling under denaturing conditions (e.g., with urea or guanidinium chloride) to expose buried cysteines, if compatible with the experimental goals.
Presence of competing nucleophiles in the buffer.Avoid buffers containing primary or secondary amines (e.g., Tris) or thiols. Use a non-nucleophilic buffer like sodium phosphate or HEPES at a pH between 6.5 and 7.4.
Insufficient molar excess of the labeling reagent.Increase the molar excess of this compound to protein. Perform a titration to find the optimal ratio.
Incorrect pH of the reaction buffer.The reactivity of the bromoacetyl group with thiols is pH-dependent. Ensure the pH of the reaction buffer is between 7.0 and 8.0 for efficient labeling. The reaction is slower at more acidic pH.
Troubleshooting Non-specific Labeling
Problem Possible Cause Solution
Modification of other amino acid residues (e.g., histidine, lysine) High pH of the reaction buffer.While bromoacetyl groups are relatively selective for cysteines, reactivity with other nucleophilic residues like histidine and lysine increases at higher pH. Perform the reaction at a lower pH (e.g., 6.5-7.2) to enhance selectivity for cysteine.
High concentration of labeling reagent or prolonged reaction time.Reduce the molar excess of this compound and/or decrease the incubation time. Optimize these parameters to achieve sufficient cysteine labeling with minimal side reactions.
Protein precipitation during labeling.High levels of modification can alter the protein's solubility. Reduce the molar excess of the labeling reagent. Ensure adequate mixing during the addition of the reagent.

Visualizations

Hydrolysis_Pathway cluster_reagents Reactants cluster_products Products Reagent 3-(Bromoacetyl)pyridine Hydrobromide Product 3-(Hydroxyacetyl)pyridine Reagent->Product Hydrolysis HBr Hydrobromic Acid Reagent->HBr H2O Water (Aqueous Buffer) H2O->Product

Caption: Hydrolysis pathway of this compound in aqueous buffer.

Troubleshooting_Workflow cluster_start cluster_problem Problem Identification cluster_causes Potential Causes & Solutions cluster_outcome start Experiment Start: Protein Labeling with 3-(Bromoacetyl)pyridine HBr problem Unsatisfactory Labeling Result start->problem low_label Low/No Labeling problem->low_label Efficiency Issue nonspecific Non-specific Labeling problem->nonspecific Specificity Issue sol_low1 Check Reagent Freshness & Buffer Composition low_label->sol_low1 sol_low2 Verify Cysteine Accessibility (Reduce & Purify) low_label->sol_low2 sol_low3 Optimize Molar Excess & pH low_label->sol_low3 sol_non1 Lower Reaction pH (e.g., to 6.5-7.2) nonspecific->sol_non1 sol_non2 Reduce Reagent Concentration & Reaction Time nonspecific->sol_non2 outcome Successful Labeling sol_low1->outcome sol_low2->outcome sol_low3->outcome sol_non1->outcome sol_non2->outcome

References

Technical Support Center: pH Dependence of 3-(Bromoacetyl)pyridine Hydrobromide Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3-(Bromoacetyl)pyridine Hydrobromide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the experimental use of this reagent, with a specific focus on the critical role of pH in its reactivity with protein nucleophiles.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

This compound is a versatile chemical reagent used primarily for the covalent modification of proteins and other biomolecules.[1] Its key feature is the bromoacetyl group, which can efficiently react with nucleophilic amino acid side chains, enabling applications such as protein labeling, cross-linking, and the development of antibody-drug conjugates.[1]

Q2: Which amino acid residues does this compound primarily react with?

This compound is an α-halo ketone, a class of compounds known to be effective alkylating agents.[2] It primarily reacts with the nucleophilic side chains of cysteine and histidine residues in proteins. The selectivity of the reaction is highly dependent on the pH of the reaction buffer.

Q3: How does pH influence the reactivity of this compound?

The reactivity of this compound is significantly influenced by pH because the protonation state of its target amino acid residues, cysteine and histidine, is pH-dependent. The reaction proceeds via a nucleophilic substitution mechanism where the deprotonated (more nucleophilic) form of the amino acid side chain attacks the carbon atom bearing the bromine.

  • Cysteine: The thiol group of cysteine has a pKa typically ranging from 8 to 9. At pH values above the pKa, the more reactive thiolate anion (S⁻) is the predominant species, leading to a faster reaction rate.

  • Histidine: The imidazole ring of histidine has a pKa typically around 6-7.[3] The unprotonated imidazole nitrogen is the nucleophilic species. Therefore, the reaction rate with histidine is expected to increase as the pH rises above its pKa.

Q4: What is the optimal pH for reacting this compound with cysteine residues?

For selective modification of cysteine residues, a pH range of 7.5 to 8.5 is generally recommended. In this range, a significant portion of cysteine residues will be in the more reactive thiolate form, while the nucleophilicity of other potential targets like lysine is still relatively low. Studies with similar bromoacetyl compounds have shown high chemoselectivity for thiols at pH 9.0, with minimal reaction at amino or imidazole groups.[3]

Q5: What is the optimal pH for reacting this compound with histidine residues?

Based on studies with structurally similar α-halo ketones like p-bromophenacyl bromide, the reaction rate with histidine increases with pH, following a sigmoidal curve that plateaus above the pKa of the histidine residue.[1] A pH around 7.5 would provide a good balance between histidine reactivity and minimizing potential side reactions.

Q6: Can this compound react with other amino acid residues?

While cysteine and histidine are the primary targets, other nucleophilic residues such as lysine (ε-amino group), methionine (thioether), and the N-terminal α-amino group can potentially react, especially at higher pH values (pH > 9). However, the reactivity of the bromoacetyl group with these residues is generally lower than with the thiolate anion of cysteine.

Q7: How stable is this compound in aqueous solutions?

As an α-halo ketone, this compound can undergo hydrolysis in aqueous solutions, particularly at neutral to alkaline pH. It is recommended to prepare solutions of the reagent fresh before each experiment and to minimize the reaction time to reduce the impact of hydrolysis.

Troubleshooting Guides

Problem Possible Cause Solution
Low or no modification of the target protein. Incorrect pH: The reaction pH may be too low for the target residue to be sufficiently nucleophilic.- For cysteine modification, ensure the pH is between 7.5 and 8.5. - For histidine modification, a pH around 7.5 is a good starting point. - Verify the pH of your reaction buffer.
Reagent Hydrolysis: The this compound may have hydrolyzed before reacting with the protein.- Prepare the reagent solution immediately before use. - Minimize the time the reagent is in an aqueous buffer before adding it to the protein solution.
Inaccessible target residue: The target cysteine or histidine may be buried within the protein structure.- Perform the reaction under denaturing conditions (e.g., using urea or guanidinium chloride) to expose the residue. Note that this will likely modify all accessible residues of that type.
Presence of competing nucleophiles: The reaction buffer may contain nucleophilic components (e.g., Tris, azide, or thiol-containing reducing agents).- Use non-nucleophilic buffers such as HEPES or phosphate. - Ensure complete removal of reducing agents like DTT or β-mercaptoethanol before adding the reagent.
Non-specific modification of the protein. pH is too high: At high pH values (e.g., > 9.0), other nucleophilic residues like lysine become more reactive.- Lower the reaction pH to a range that favors the selective modification of your target residue (e.g., 7.5-8.5 for cysteine).
Excess reagent: Using a large excess of the labeling reagent can lead to the modification of less reactive sites.- Titrate the concentration of this compound to determine the optimal molar excess for your specific protein.
Prolonged reaction time: Longer reaction times can increase the chance of side reactions.- Optimize the reaction time by monitoring the modification progress at different time points.
Protein precipitation during the reaction. Change in protein charge: Modification of charged residues can alter the protein's isoelectric point, leading to precipitation if the reaction pH is close to the new pI.- Perform the reaction at a pH that is sufficiently far from the protein's native and modified isoelectric points. - Consider adding stabilizing agents to the buffer.
Solvent incompatibility: If the reagent is dissolved in an organic solvent, adding a large volume to the aqueous protein solution can cause precipitation.- Dissolve the reagent in a minimal amount of a water-miscible organic solvent (e.g., DMSO or DMF) and add it dropwise to the protein solution while gently mixing.

Data Summary

The following table summarizes the key pH-related parameters for the reaction of this compound with cysteine and histidine residues, based on general principles and data from analogous compounds.

Parameter Cysteine Histidine
Reactive Species Thiolate anion (S⁻)Unprotonated imidazole
Typical pKa 8 - 96 - 7
Recommended pH Range 7.5 - 8.57.0 - 8.0
Effect of Increasing pH Increased reaction rate (plateaus above pKa)Increased reaction rate (plateaus above pKa)
Potential for Side Reactions Low within the recommended pH rangeLow within the recommended pH range

Experimental Protocols

General Protocol for Protein Modification with this compound

This protocol provides a general guideline for the modification of a protein with this compound. Optimization of the reagent-to-protein molar ratio, reaction time, and temperature may be required for each specific protein.

Materials:

  • Purified protein of interest in a suitable buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.5)

  • This compound

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

  • Non-nucleophilic buffer (e.g., HEPES or phosphate buffer) at the desired pH

  • Desalting column or dialysis tubing for buffer exchange and removal of excess reagent

Procedure:

  • Protein Preparation:

    • Ensure the protein is in a buffer free of nucleophiles (e.g., Tris, glycine, azide). If necessary, perform a buffer exchange into the desired reaction buffer.

    • If targeting cysteine residues that may be involved in disulfide bonds, reduce the protein with a suitable reducing agent (e.g., DTT or TCEP). Crucially, the reducing agent must be completely removed before adding the this compound. This can be achieved by a desalting column or dialysis.

    • Adjust the protein concentration to a suitable level (e.g., 1-10 mg/mL).

  • Reagent Preparation:

    • Immediately before use, prepare a stock solution of this compound (e.g., 100 mM) in anhydrous DMSO or DMF.

  • Reaction:

    • Bring the protein solution to the desired reaction temperature (typically room temperature).

    • Add the this compound stock solution to the protein solution to achieve the desired final molar excess (e.g., 10 to 20-fold molar excess over the protein or the specific amino acid to be modified). Add the reagent dropwise while gently mixing.

    • Incubate the reaction for a predetermined time (e.g., 1-2 hours). The optimal time should be determined empirically by monitoring the reaction progress.

  • Quenching (Optional):

    • To stop the reaction, a small molecule nucleophile such as 2-mercaptoethanol or L-cysteine can be added to a final concentration that is in excess of the initial this compound concentration.

  • Purification:

    • Remove the excess reagent and byproducts by size-exclusion chromatography (desalting column) or dialysis against a suitable storage buffer.

  • Analysis:

    • Confirm the modification of the protein using techniques such as mass spectrometry (to determine the mass shift) or amino acid analysis.

Visualizations

Reaction_pH_Dependence cluster_cysteine Cysteine Reactivity cluster_histidine Histidine Reactivity Cys_low_pH Cys-SH (Protonated) Low Nucleophilicity Cys_high_pH Cys-S⁻ (Deprotonated) High Nucleophilicity Cys_low_pH->Cys_high_pH Increasing pH > pKa (~8-9) Reagent 3-(Bromoacetyl)pyridine (Electrophile) Cys_low_pH->Reagent Slow Reaction Cys_high_pH->Reagent Fast Reaction His_low_pH His-Im⁺ (Protonated) Not Nucleophilic His_high_pH His-Im (Deprotonated) Nucleophilic His_low_pH->His_high_pH Increasing pH > pKa (~6-7) His_low_pH->Reagent No Reaction His_high_pH->Reagent Moderate Reaction

Caption: pH-dependent reactivity of Cysteine and Histidine with 3-(Bromoacetyl)pyridine.

Experimental_Workflow cluster_post Post-Reaction A 1. Protein Preparation (Buffer Exchange, Reduction if needed) B 2. Reagent Preparation (Freshly prepared stock solution) C 3. Reaction (Controlled pH, Temp, Time) B->C D 4. Quenching (Optional) (Add excess small molecule nucleophile) C->D E 5. Purification (Desalting/Dialysis) D->E F 6. Analysis (Mass Spectrometry, etc.) E->F

Caption: General experimental workflow for protein modification.

References

Technical Support Center: Removal of Unreacted 3-(Bromoacetyl)pyridine Hydrobromide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively removing unreacted 3-(Bromoacetyl)pyridine hydrobromide from their reaction mixtures.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification process.

Issue Possible Cause Troubleshooting Steps
Persistent presence of starting material after aqueous work-up. Insufficient volume or number of aqueous washes. The organic solvent used may have some miscibility with water, reducing extraction efficiency. The pH of the aqueous phase is not optimal for partitioning the hydrobromide salt.Increase the volume and/or number of aqueous washes (e.g., 3 x 50 mL of water for a 100 mL organic phase). Use a more non-polar organic solvent for extraction if compatible with the desired product. Ensure the aqueous phase is neutral or slightly acidic to maintain the salt form of the pyridine derivative.
Product is lost during aqueous extraction. The desired product has some water solubility.If the product is suspected to be water-soluble, back-extract the combined aqueous layers with a fresh portion of the organic solvent. Consider using a saturated brine solution for the washes to decrease the solubility of the organic product in the aqueous phase.
Emulsion formation during extraction. High concentration of reagents or byproducts. Vigorous shaking.Add a small amount of brine to the separatory funnel to help break the emulsion. Allow the mixture to stand for a longer period. Gentle swirling instead of vigorous shaking can prevent emulsion formation. Filtration through a pad of Celite® may also be effective.
TLC analysis is inconclusive. Co-elution of the starting material and the product. Inappropriate TLC stain.Try a different solvent system for TLC to improve separation. Use a specific stain for ketones, such as 2,4-dinitrophenylhydrazine (DNPH), to visualize the this compound spot distinctly.
Quenching agent interferes with product isolation. The chosen quenching agent or its byproduct is difficult to separate from the desired product.Select a quenching agent that forms a byproduct with significantly different solubility characteristics (e.g., a water-soluble salt or a highly non-polar compound that can be removed with a specific solvent). Consider using a resin-bound scavenger.

Frequently Asked Questions (FAQs)

Q1: What are the general properties of this compound relevant to its removal?

A1: this compound is a white to off-white crystalline solid.[1] As a hydrobromide salt of a pyridine derivative, it is expected to have good solubility in water and polar protic solvents. This property is key to its removal through aqueous extraction. It is an α-halo ketone, which is a reactive electrophile and can be targeted for quenching.[2]

Q2: What is the most straightforward method to remove unreacted this compound?

A2: Due to its salt nature, the most direct method is a simple aqueous work-up. By partitioning the reaction mixture between an organic solvent (e.g., ethyl acetate, dichloromethane) and water, the water-soluble this compound will preferentially move into the aqueous layer. Multiple extractions with water or a dilute acidic solution will enhance its removal.

Q3: Can I use a basic wash (e.g., sodium bicarbonate) during the work-up?

A3: A basic wash is generally not recommended as the primary method for removing this compound. While it would neutralize the hydrobromide salt, the resulting free base of 3-(bromoacetyl)pyridine may be less soluble in water and more soluble in the organic phase, making its removal by extraction less efficient. However, a final wash with a mild base like sodium bicarbonate can be used to neutralize any residual acid from the reaction or an acidic wash, if your desired product is stable to basic conditions.

Q4: What are suitable quenching agents for unreacted this compound?

A4: As an α-halo ketone, this compound is susceptible to nucleophilic attack. Using a nucleophilic quenching agent can convert it into a more easily removable derivative. Suitable quenching agents include:

  • Thiols: Reagents like sodium thiophenoxide or L-cysteine methyl ester can react with the α-bromo ketone. The resulting thioether is often more easily separated by chromatography or extraction.

  • Amines: Simple amines can react, but the resulting aminoketone may be difficult to separate. Using a scavenger resin with amine functional groups can be an effective strategy, as the resin can be filtered off.

  • Hydrazines: Isonicotinic acid hydrazide (isoniazid) has been reported as an effective scavenger for aldehydes and ketones, forming hydrazones that can be removed by an acidic wash.[3][4]

Q5: How can I monitor the removal of this compound?

A5: The removal can be monitored by the following analytical techniques:

  • Thin-Layer Chromatography (TLC):

    • Visualization: Since the pyridine ring is a UV-active chromophore, the compound can be visualized under UV light (254 nm).[5] For more specific detection of the ketone functionality, various staining agents can be used.

    • Recommended Stains:

      • 2,4-Dinitrophenylhydrazine (DNPH): Reacts with aldehydes and ketones to form yellow to orange spots.[6]

      • p-Anisaldehyde stain: A versatile stain that reacts with many functional groups, including ketones.[6]

      • Potassium permanganate (KMnO₄) stain: Will react with the ketone, though it is a general oxidizing agent.

  • ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • The disappearance of the characteristic signals of this compound can be monitored. In Methanol-d₄, the key signals to observe are the singlet for the methylene protons (–CH₂Br) and the aromatic protons of the pyridine ring. The reported spectrum in Methanol-d4 can be used as a reference.

Experimental Protocols

Protocol 1: Removal by Aqueous Extraction

This protocol is suitable when the desired product is not water-soluble.

  • Reaction Quench (Optional): If the reaction was performed under anhydrous conditions, cool the reaction mixture to 0 °C and slowly add water to quench any reactive reagents.

  • Solvent Addition: Add an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) to dissolve the product and dilute the reaction mixture.

  • Aqueous Wash: Transfer the mixture to a separatory funnel and wash with water. For a 100 mL organic solution, use 3 x 50 mL of deionized water.

  • Brine Wash: Perform a final wash with saturated aqueous sodium chloride (brine) to remove residual water from the organic layer.

  • Drying and Concentration: Separate the organic layer, dry it over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purity Check: Analyze the crude product by TLC or ¹H NMR to confirm the absence of this compound.

Protocol 2: Removal by Quenching and Extraction

This protocol is useful when simple extraction is insufficient or when the product is sensitive to aqueous conditions.

  • Reaction Completion: Once the reaction is complete (as monitored by TLC), cool the reaction mixture to room temperature.

  • Quenching: Add a suitable nucleophilic scavenger. For example, add 1.5 equivalents of isoniazid. Stir the mixture at room temperature for 1-2 hours.

  • Monitoring: Monitor the disappearance of the this compound spot by TLC.

  • Work-up:

    • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate).

    • Wash the organic solution with a dilute acid (e.g., 1 M HCl) to remove the hydrazone byproduct formed from isoniazid.

    • Wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purity Check: Analyze the product by TLC or ¹H NMR.

Data Presentation

Table 1: Solubility of Pyridinium Salts

Solvent Type General Solubility Notes
Water Generally solubleSolubility is enhanced by the ionic nature of the hydrobromide salt.
Polar Protic Solvents (e.g., Ethanol, Methanol) Generally soluble
Polar Aprotic Solvents (e.g., DMSO, DMF) Often soluble
Less Polar Solvents (e.g., Dichloromethane, Chloroform) Variable solubilityN-alkylpyridinium salts can be soluble in these solvents.
Non-polar Solvents (e.g., Hexane, Toluene) Generally insoluble or poorly solublePrecipitation of pyridinium salts is common in these solvents.[7]

Visualizations

Workflow for Removal of this compound

Removal_Workflow cluster_start cluster_method cluster_extraction cluster_quench cluster_analysis start Reaction Mixture containing Product and unreacted 3-(Bromoacetyl)pyridine HBr method_choice Choose Removal Method start->method_choice extraction Aqueous Work-up (Water/Brine Washes) method_choice->extraction Product is not water-soluble quench Add Nucleophilic Scavenger (e.g., Isoniazid) method_choice->quench Extraction is insufficient analysis Dry, Concentrate & Analyze (TLC, NMR) extraction->analysis quench_workup Acidic Work-up to remove scavenger byproduct quench->quench_workup quench_workup->analysis product Pure Product analysis->product

Caption: Workflow for the removal of unreacted this compound.

Decision Tree for Troubleshooting

Troubleshooting_Tree cluster_yes cluster_no cluster_quench_option start Starting Material Still Present? check_product_sol Is Product Water Soluble? start->check_product_sol Yes end Purification Successful start->end No increase_washes Increase Volume/Number of Aqueous Washes check_product_sol->increase_washes No back_extract Back-extract Aqueous Layers check_product_sol->back_extract Yes consider_quench Consider Quenching Protocol increase_washes->consider_quench

References

How to handle and store 3-(Bromoacetyl)pyridine hydrobromide safely

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the safe handling, storage, and use of 3-(Bromoacetyl)pyridine hydrobromide.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a versatile chemical intermediate.[1][2] Its reactive bromoacetyl group makes it a valuable building block in the synthesis of a variety of heterocyclic compounds.[1][2] It is commonly used in the development of pharmaceuticals, particularly for neurological disorders, and in the formulation of agrochemicals.[1]

Q2: What are the main hazards associated with this compound?

A2: this compound is harmful if swallowed, causes skin irritation, and can cause serious eye irritation.[3] It may also cause respiratory irritation.[3] It is important to handle this compound with appropriate personal protective equipment in a well-ventilated area.[3]

Q3: How should this compound be stored?

A3: This compound is sensitive to moisture and light.[3] It should be stored in a tightly closed container in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[3] For long-term storage, refrigeration at 2-8°C is recommended.[4] It is incompatible with strong oxidizing agents.[3]

Q4: What are the signs of decomposition to look out for?

A4: Decomposition can be indicated by a change in color of the white to off-white crystalline powder. Exposure to heat and moisture can cause hydrolysis and the release of toxic fumes, including hydrogen bromide.[3]

Q5: How should I dispose of this compound waste?

A5: Waste should be disposed of in accordance with federal, state, and local regulations.[3] It should be treated as hazardous waste and disposed of in a licensed facility. Do not allow it to enter drains or waterways.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Reaction Failure or Low Yield Degradation of the Reagent: The compound is sensitive to moisture and heat, which can lead to its degradation.Store the reagent under recommended conditions (cool, dry, and dark). Consider using a fresh batch of the reagent.
Incorrect Solvent: The choice of solvent can significantly impact the reaction.Ensure the solvent is anhydrous, as the reagent is moisture-sensitive. The polarity of the solvent can also affect the reaction rate; consider screening different solvents.
Inappropriate Base: The strength and type of base used can be critical.If the reaction requires a base, ensure it is compatible with the starting materials and products. A base that is too strong could lead to side reactions.
Formation of Side Products Hydrolysis: The bromoacetyl group can be hydrolyzed in the presence of water.Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Polymerization: Under certain conditions, α-haloketones can undergo self-condensation or polymerization.[5]Control the reaction temperature and add the reagent slowly to the reaction mixture.
Difficult Purification of Pyridine-containing Product Peak Tailing in Chromatography: The basic nature of the pyridine ring can cause interactions with silica gel, leading to poor separation.[3]Add a small amount of a competing base like triethylamine to the eluent. Alternatively, use a different stationary phase such as alumina or a polymer-based column.[3]
Product Insolubility: The product may precipitate out of the reaction mixture or be difficult to redissolve.Choose a solvent system in which both the starting materials and the product are soluble. Gentle heating may be required to dissolve the product.

Safety and Handling Workflow

This diagram outlines the general workflow for safely handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal & Cleanup cluster_emergency Emergency a Review SDS b Don Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat) a->b c Work in a well-ventilated fume hood b->c d Weigh the required amount carefully c->d e Keep the container tightly closed when not in use d->e f Dispose of waste in a designated hazardous waste container e->f g Clean the work area thoroughly f->g h Remove and dispose of PPE correctly g->h i In case of spill, follow established spill cleanup procedures h->i j In case of contact, follow first aid measures in SDS i->j

Caption: A workflow for the safe handling of this compound.

Experimental Protocol: Hantzsch Thiazole Synthesis

This protocol describes a general procedure for the synthesis of a thiazole derivative using this compound, a classic application for α-haloketones.[6][7][8][9]

Materials:

  • This compound

  • Thioamide (e.g., thiourea)

  • Ethanol (or another suitable solvent)

  • Sodium bicarbonate (or another suitable base)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the thioamide (1.0 equivalent) in ethanol.

  • Addition of Reagents: To the stirred solution, add this compound (1.0 equivalent).

  • Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Neutralization: Once the reaction is complete, cool the mixture to room temperature. If the product precipitates as the hydrobromide salt, neutralize the mixture with a saturated aqueous solution of sodium bicarbonate until the pH is neutral to slightly basic.

  • Workup: The product may precipitate upon neutralization. If so, collect the solid by vacuum filtration and wash with water and a small amount of cold ethanol. If the product remains in solution, extract with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel.

Note: The specific reaction conditions (solvent, temperature, and reaction time) may need to be optimized depending on the specific thioamide used.

Physical and Chemical Properties

PropertyValue
Appearance White to off-white crystalline powder[2][3]
Molecular Formula C₇H₆BrNO · HBr[2]
Molecular Weight 280.94 g/mol [6]
Melting Point 192-197 °C[6][10]
Solubility Information not readily available, but likely soluble in polar organic solvents.
CAS Number 17694-68-7[6]

References

Technical Support Center: Quenching Reactions Containing 3-(Bromoacetyl)pyridine Hydrobromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides detailed troubleshooting and frequently asked questions (FAQs) for quenching chemical reactions involving 3-(Bromoacetyl)pyridine hydrobromide. This reagent is a highly reactive α-haloketone and alkylating agent, making its effective neutralization crucial for reaction workup and product purification.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of quenching a reaction containing this compound?

Quenching is a critical step to neutralize the unreacted, highly reactive this compound. As a potent alkylating agent, any residual reagent can lead to undesired side reactions with the desired product, solvents, or subsequent reagents, complicating purification and potentially forming toxic byproducts.

Q2: What are the most common types of quenching agents for this compound?

The most common quenching agents are nucleophiles that readily react with the electrophilic α-carbon of the bromoacetyl group. These can be broadly categorized as:

  • Thiols: Such as sodium thiosulfate.

  • Amines: Including primary, secondary, and ammonia.

  • Mild Aqueous Bases: Such as sodium bicarbonate or potassium carbonate solutions.

Q3: How do I choose the appropriate quenching agent?

The choice of quenching agent depends on the stability of your desired product and the reaction conditions.

  • For acid-sensitive products: A mild base like sodium bicarbonate is suitable.

  • For base-sensitive products: A neutral or slightly acidic quenching agent might be necessary, although most quenching agents for this compound are basic. In such cases, careful addition of a nucleophile like a thiol at a controlled pH is recommended.

  • If the product is stable to amines: An amine quench can be very effective.

Q4: Can I use a strong base like sodium hydroxide to quench the reaction?

Using strong bases like sodium hydroxide is generally not recommended. α-Halo ketones can undergo a Favorskii rearrangement in the presence of strong, non-nucleophilic bases, leading to the formation of undesired carboxylic acid derivatives as byproducts.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Incomplete Quenching (Residual this compound detected by TLC/LC-MS) 1. Insufficient amount of quenching agent. 2. Quenching time is too short. 3. Poor mixing of the biphasic system (if applicable). 4. Low reaction temperature slowing down the quenching reaction.1. Add an additional portion of the quenching agent. 2. Extend the quenching time and continue monitoring by TLC or LC-MS. 3. Ensure vigorous stirring to facilitate contact between the reagent and the quenching agent. 4. Allow the reaction mixture to warm to room temperature during the quench.
Formation of an Insoluble Precipitate During Quenching The quenched product or a salt byproduct may be insoluble in the reaction solvent.1. Add a co-solvent to improve solubility. 2. If the precipitate is the product, it can be isolated by filtration. 3. If the precipitate is an inorganic salt, it can often be removed by an aqueous workup.
Unexpected Side Product Formation 1. The desired product is reacting with the quenching agent. 2. The quenching agent is too harsh for the product (e.g., strong base causing decomposition). 3. Favorskii rearrangement with a strong base.1. Choose a more selective or milder quenching agent. 2. Switch to a milder quenching agent (e.g., sodium bicarbonate instead of an amine). 3. Avoid strong bases; use a mild base or a nucleophilic quench.
Difficulty in Separating the Quenched Product from the Desired Product The quenched product has similar polarity to the desired product.1. Optimize the quenching agent to create a more polar byproduct (e.g., using a more polar amine). 2. Adjust the pH of the aqueous phase during workup to facilitate separation. 3. Employ a different chromatographic technique (e.g., reverse-phase chromatography).

Experimental Protocols

Monitoring the Quenching Reaction by Thin-Layer Chromatography (TLC)

It is crucial to monitor the disappearance of this compound to ensure complete quenching.

  • Mobile Phase: A common mobile phase for visualizing this compound is a mixture of ethyl acetate and hexanes (e.g., 30:70 v/v). The optimal ratio may vary depending on the polarity of the other components in the reaction mixture.

  • Visualization: this compound can be visualized under UV light (254 nm). Staining with potassium permanganate can also be effective.

  • Procedure:

    • Spot the unquenched reaction mixture, a co-spot (unquenched mixture and pure starting material), and the quenched reaction mixture on a TLC plate.

    • Elute the plate with the chosen mobile phase.

    • The disappearance of the spot corresponding to this compound in the quenched lane indicates a complete reaction.

Protocol 1: Quenching with Aqueous Sodium Thiosulfate

This method is effective for neutralizing the electrophilic bromine.

Materials:

  • Saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃)

  • Reaction mixture containing this compound

Procedure:

  • Cool the reaction mixture to 0-10 °C in an ice bath.

  • Slowly add the saturated sodium thiosulfate solution dropwise with vigorous stirring. An excess of the quenching agent (typically 1.5-2.0 equivalents relative to the initial amount of this compound) is recommended.

  • Allow the mixture to stir for 15-30 minutes after the addition is complete.

  • Monitor the reaction by TLC to confirm the absence of the starting material.

  • Proceed with the standard aqueous workup, including separation of the organic and aqueous layers. The quenched, more polar byproduct will preferentially partition into the aqueous layer.

Protocol 2: Quenching with Aqueous Ammonia

This method utilizes a common and inexpensive amine to quench the reaction.

Materials:

  • Aqueous ammonia (e.g., 2 M solution)

  • Reaction mixture containing this compound

Procedure:

  • Cool the reaction mixture to 0-10 °C.

  • Slowly add the aqueous ammonia solution. Use a slight excess (1.2-1.5 equivalents).

  • Stir the mixture for 20-40 minutes at room temperature.

  • Verify the completion of the quench by TLC.

  • Perform an aqueous workup. The resulting amino-ketone byproduct is typically water-soluble and can be easily separated.

Protocol 3: Quenching with a Secondary Amine (e.g., Diethylamine)

Using a secondary amine can also be an effective quenching strategy.

Materials:

  • Diethylamine

  • Reaction mixture containing this compound

Procedure:

  • Cool the reaction mixture to 0-10 °C.

  • Add diethylamine (1.2-1.5 equivalents) dropwise.

  • Stir the mixture for 30-60 minutes, allowing it to warm to room temperature.

  • Confirm the absence of the starting material by TLC.

  • Proceed with an aqueous workup. An acidic wash (e.g., with dilute HCl) can be used to remove the excess diethylamine and the quenched product by forming their respective water-soluble ammonium salts.

Visualizing Reaction Workflows

Below are diagrams illustrating the logical flow of quenching and subsequent workup procedures.

Quenching_Workflow cluster_reaction Reaction Phase cluster_quench Quenching Phase cluster_monitoring Monitoring cluster_workup Workup Phase Reaction Reaction containing 3-(Bromoacetyl)pyridine HBr Quench Add Quenching Agent (e.g., Na2S2O3, NH3, R2NH) Reaction->Quench Cool to 0-10°C TLC Monitor by TLC/LC-MS Quench->TLC Stir for 15-60 min TLC->Quench Incomplete Workup Aqueous Workup TLC->Workup Quenching Complete Separation Separate Organic and Aqueous Layers Workup->Separation Purification Purify Organic Layer Separation->Purification

Caption: General workflow for quenching a reaction containing this compound.

Troubleshooting_Logic Start Quenching Performed Check_TLC Check TLC for residual starting material Start->Check_TLC Incomplete Incomplete Quench Check_TLC->Incomplete Yes Check_Side_Products Check for unexpected side products Check_TLC->Check_Side_Products No Add_More Add more quenching agent and/or increase stir time Incomplete->Add_More Add_More->Check_TLC Side_Product Side Product Formed Check_Side_Products->Side_Product Yes Complete Quenching Successful Proceed to Workup Check_Side_Products->Complete No Change_Quench Change to a milder quenching agent Side_Product->Change_Quench

Validation & Comparative

Navigating Cysteine Alkylation in Mass Spectrometry: A Comparative Guide to 3-(Bromoacetyl)pyridine Hydrobromide and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in mass spectrometry-based proteomics, the precise and efficient alkylation of cysteine residues is a critical step for robust and reproducible protein analysis. This guide provides an objective comparison of 3-(Bromoacetyl)pyridine hydrobromide with other common cysteine-reactive reagents, supported by experimental data and detailed protocols to inform reagent selection and experimental design.

The modification of cysteine residues is essential to prevent the re-formation of disulfide bonds after reduction, which can interfere with enzymatic digestion and subsequent mass spectrometric analysis. The choice of alkylating agent can significantly impact labeling efficiency, specificity, and the overall quality of proteomic data. Here, we delve into the performance of this compound and compare it with widely used alternatives such as Iodoacetamide (IAA), N-ethylmaleimide (NEM), and 4-Vinylpyridine (4-VP).

Performance Comparison of Cysteine Alkylating Reagents

The selection of an appropriate cysteine alkylating reagent is a balance between reactivity, specificity, and the downstream analytical requirements of the mass spectrometry experiment. The following table summarizes key performance metrics for this compound and its common alternatives.

ReagentMass Shift (Monoisotopic)Optimal pHReaction TimeLabeling EfficiencyKnown Side Reactions
This compound +120.042 Da7.5 - 8.530-60 minHighPotential for modification of other nucleophilic residues (e.g., His, Lys, Met) at higher pH and concentrations.
Iodoacetamide (IAA)+57.021 Da7.5 - 8.530-60 minHighAlkylation of Met, Lys, His, and N-terminus.[1]
N-ethylmaleimide (NEM)+125.048 Da6.5 - 7.560-90 minModerate to HighCan react with Lys and His; prone to hydrolysis.
4-Vinylpyridine (4-VP)+105.058 Da7.0 - 8.060-120 minHighFewer reported side reactions compared to IAA.[1]

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are standardized protocols for protein reduction and alkylation using this compound and Iodoacetamide.

Protocol 1: Alkylation with this compound
  • Protein Solubilization and Reduction:

    • Solubilize the protein sample in a denaturing buffer (e.g., 6 M Guanidine HCl, 8 M Urea) containing 100 mM Tris-HCl, pH 8.0.

    • Add Dithiothreitol (DTT) to a final concentration of 10 mM.

    • Incubate at 56°C for 30 minutes to reduce disulfide bonds.

    • Cool the sample to room temperature.

  • Alkylation:

    • Prepare a fresh 100 mM stock solution of this compound in a suitable buffer (e.g., 100 mM Tris-HCl, pH 8.0).

    • Add the this compound solution to the reduced protein sample to a final concentration of 20-50 mM.

    • Incubate in the dark at room temperature for 45 minutes.

  • Quenching and Sample Preparation for Mass Spectrometry:

    • Quench the alkylation reaction by adding DTT to a final concentration of 20 mM and incubate for 15 minutes.

    • Proceed with buffer exchange or protein precipitation to remove excess reagents.

    • Digest the alkylated protein with a suitable protease (e.g., trypsin) overnight at 37°C.

    • Desalt the resulting peptide mixture using a C18 StageTip or equivalent before LC-MS/MS analysis.

Protocol 2: Alkylation with Iodoacetamide (IAA)
  • Protein Solubilization and Reduction:

    • Follow the same procedure as in Protocol 1, step 1.

  • Alkylation:

    • Prepare a fresh 500 mM stock solution of Iodoacetamide in 100 mM Tris-HCl, pH 8.0.

    • Add the IAA solution to the reduced protein sample to a final concentration of 55 mM.

    • Incubate in the dark at room temperature for 30 minutes.

  • Quenching and Sample Preparation for Mass Spectrometry:

    • Follow the same procedure as in Protocol 1, step 3.

Visualizing the Workflow and Reaction Mechanism

To provide a clearer understanding of the experimental process and the underlying chemistry, the following diagrams illustrate the general workflow for quantitative proteomics and the specific reaction of this compound with a cysteine residue.

experimental_workflow cluster_sample_prep Sample Preparation Protein Extraction Protein Extraction Reduction (DTT) Reduction (DTT) Protein Extraction->Reduction (DTT) Alkylation Alkylation Reduction (DTT)->Alkylation Protease Digestion Protease Digestion Alkylation->Protease Digestion Labeling Reagent 3-(Bromoacetyl)pyridine or Alternatives Alkylation->Labeling Reagent Peptide Cleanup (C18) Peptide Cleanup (C18) Protease Digestion->Peptide Cleanup (C18) LC-MS/MS Analysis LC-MS/MS Analysis Peptide Cleanup (C18)->LC-MS/MS Analysis Data Analysis Data Analysis LC-MS/MS Analysis->Data Analysis

A general workflow for quantitative proteomics analysis.

reaction_mechanism cluster_reactants Reactants cluster_product Product Cysteine Residue Protein-SH Alkylated Cysteine Protein-S-CH2-CO-Pyridine Cysteine Residue->Alkylated Cysteine SN2 Reaction (+HBr) Bromoacetylpyridine Br-CH2-CO-Pyridine

Reaction of 3-(Bromoacetyl)pyridine with a cysteine residue.

Concluding Remarks

The choice of a cysteine alkylating agent is a critical decision in any mass spectrometry-based proteomics experiment. While Iodoacetamide remains a widely used and effective reagent, alternatives like this compound offer a different mass tag which can be advantageous in certain experimental designs, such as when studying post-translational modifications or in multiplexing experiments where different mass shifts are desirable. However, researchers should be mindful of the potential for side reactions and optimize labeling conditions accordingly. This guide provides a foundational understanding to aid in the selection of the most appropriate reagent and protocol to achieve high-quality, reproducible proteomic data.

References

A Comparative Guide to Cysteine Labeling: 3-(Bromoacetyl)pyridine hydrobromide vs. Iodoacetamide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in proteomics, structural biology, and drug discovery, the specific and efficient labeling of cysteine residues is a critical step. The choice of a labeling reagent can significantly impact the outcome of an experiment, influencing everything from reaction efficiency and specificity to the stability of the final conjugate. This guide provides a detailed, objective comparison of two haloacetyl-based cysteine labeling reagents: the well-established iodoacetamide and the less commonly characterized 3-(bromoacetyl)pyridine hydrobromide.

This comparison is based on available experimental data and the known chemical properties of these reagents, providing a framework for selecting the most suitable tool for your specific research needs.

At a Glance: Key Performance Metrics

The following table summarizes the key performance indicators for both this compound and iodoacetamide.

FeatureThis compoundIodoacetamide
Reaction Mechanism SN2 Nucleophilic SubstitutionSN2 Nucleophilic Substitution
Reactive Group BromoacetylIodoacetyl
Optimal Reaction pH ~8.0 - 9.0 (inferred for bromoacetyls)[1]7.5 - 8.5
Reactivity High, comparable to iodoacetamideHigh[2]
Specificity for Cysteine High for thiols, with potentially lower off-target reactions compared to iodoacetamide at optimal pH[1]Good, but known to have off-target reactions with methionine, histidine, and lysine at higher pH[2]
Mass Shift upon Labeling +120.131 Da+57.021 Da
Stability of Resulting Bond Stable Thioether BondStable Thioether Bond
Key Advantages Potentially higher specificity; the pyridine moiety can introduce unique properties (e.g., a UV-active handle)Well-characterized with extensive literature and established protocols
Key Disadvantages Less characterized in proteomics applications; limited direct comparative dataKnown off-target reactivity can complicate data analysis

Delving Deeper: Reactivity and Specificity

Both this compound and iodoacetamide are haloacetyl reagents that react with the thiol group of cysteine residues via an SN2 nucleophilic substitution mechanism. This reaction is most efficient at a slightly alkaline pH, where the cysteine thiol is deprotonated to the more nucleophilic thiolate anion.

Iodoacetamide is widely recognized for its high reactivity towards cysteine residues. However, this high reactivity can also lead to off-target modifications of other nucleophilic amino acid side chains, such as methionine, histidine, and lysine, particularly at pH values above 8.5. These side reactions can introduce ambiguity in mass spectrometry data and complicate the interpretation of results.

This compound , as a bromoacetamide, is expected to have a reactivity profile comparable to that of iodoacetamide. Studies on bromoacetyl compounds suggest that they react efficiently with thiols at a slightly higher pH range (around 9.0) while maintaining high chemoselectivity.[1] This suggests that this compound may offer improved specificity over iodoacetamide, with a lower propensity for modifying non-cysteine residues. The pyridine ring in its structure also provides a UV-active handle, which can be advantageous for detection and quantification.

Experimental Protocols

Below are detailed protocols for cysteine labeling using both iodoacetamide and a proposed protocol for this compound based on the general principles of haloacetyl chemistry.

Protocol for Cysteine Labeling with Iodoacetamide

This protocol is a general guideline and may require optimization for specific proteins and applications.

Materials:

  • Protein sample in a suitable buffer (e.g., Tris-HCl, pH 8.0)

  • Reducing agent: Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)

  • Iodoacetamide (IAA) solution (freshly prepared in buffer and protected from light)

  • Quenching reagent (e.g., DTT or L-cysteine)

  • Desalting column or dialysis equipment

Procedure:

  • Reduction: To the protein solution, add DTT or TCEP to a final concentration of 5-10 mM. Incubate at 37°C for 1 hour to reduce disulfide bonds.

  • Alkylation: Prepare a fresh solution of iodoacetamide. Add the IAA solution to the reduced protein sample to a final concentration of 15-20 mM (a 2-3 fold molar excess over the reducing agent). Incubate in the dark at room temperature for 30-45 minutes.

  • Quenching: Quench the reaction by adding an excess of DTT or L-cysteine to react with any unreacted iodoacetamide.

  • Sample Cleanup: Remove excess reagents by dialysis or using a desalting column.

Proposed Protocol for Cysteine Labeling with this compound

This proposed protocol is based on the known reactivity of bromoacetyl compounds and should be optimized for your specific protein.

Materials:

  • Protein sample in a suitable buffer (e.g., HEPES or borate buffer, pH 8.5-9.0)

  • Reducing agent: DTT or TCEP

  • This compound solution (freshly prepared in buffer)

  • Quenching reagent (e.g., 2-mercaptoethanol or L-cysteine)

  • Desalting column or dialysis equipment

Procedure:

  • Reduction: Reduce the protein sample with 5-10 mM DTT or TCEP at 37°C for 1 hour.

  • Buffer Exchange (Optional but Recommended): If the reduction buffer is not compatible with the higher pH required for labeling, exchange the buffer to a suitable buffer at pH 8.5-9.0 using a desalting column.

  • Alkylation: Prepare a fresh solution of this compound. Add the reagent to the reduced protein sample to a final concentration of 10-20 mM. Incubate at room temperature for 1-2 hours. The reaction progress can be monitored by mass spectrometry.

  • Quenching: Stop the reaction by adding an excess of a thiol-containing quenching reagent like 2-mercaptoethanol or L-cysteine.

  • Sample Cleanup: Remove excess reagents through dialysis or gel filtration.

Visualizing the Chemistry and Workflow

To better understand the processes involved, the following diagrams illustrate the reaction mechanisms and a typical experimental workflow.

G cluster_IAA Iodoacetamide Reaction cluster_BAP 3-(Bromoacetyl)pyridine Reaction Protein_Cys_SH_IAA Protein-Cys-SH Transition_State_IAA S N 2 Transition State Protein_Cys_SH_IAA->Transition_State_IAA IAA Iodoacetamide (I-CH2-CO-NH2) IAA->Transition_State_IAA Labeled_Protein_IAA Carbamidomethylated Cysteine (Protein-Cys-S-CH2-CO-NH2) Transition_State_IAA->Labeled_Protein_IAA Iodide Iodide (I-) Transition_State_IAA->Iodide Protein_Cys_SH_BAP Protein-Cys-SH Transition_State_BAP S N 2 Transition State Protein_Cys_SH_BAP->Transition_State_BAP BAP 3-(Bromoacetyl)pyridine (Br-CH2-CO-Py) BAP->Transition_State_BAP Labeled_Protein_BAP Pyridylacetylated Cysteine (Protein-Cys-S-CH2-CO-Py) Transition_State_BAP->Labeled_Protein_BAP Bromide Bromide (Br-) Transition_State_BAP->Bromide

Caption: Reaction mechanisms for cysteine labeling.

G Start Protein Sample Reduction Reduction of Disulfides (DTT or TCEP) Start->Reduction Alkylation Cysteine Alkylation (Labeling Reagent) Reduction->Alkylation Quenching Quenching Excess Reagent Alkylation->Quenching Cleanup Sample Cleanup (Desalting/Dialysis) Quenching->Cleanup Analysis Downstream Analysis (e.g., Mass Spectrometry) Cleanup->Analysis

Caption: General experimental workflow for cysteine labeling.

Conclusion

Both iodoacetamide and this compound are effective reagents for the alkylation of cysteine residues. Iodoacetamide is a well-established and highly reactive tool, but its use requires careful control of reaction conditions to minimize off-target modifications. This compound presents a promising alternative that may offer enhanced specificity, thereby producing more homogeneous products for analysis. The presence of the pyridine moiety can also be leveraged for specific applications.

The choice between these two reagents will ultimately depend on the specific goals of the experiment. For routine applications where potential off-target effects can be managed or are less critical, iodoacetamide remains a reliable choice. However, for applications demanding high specificity and for researchers exploring novel bioconjugation strategies, this compound is a valuable alternative to consider. As with any labeling protocol, optimization of reaction conditions is paramount to achieving the desired outcome.

References

A Researcher's Guide to Covalent Modification: Validating 3-(Bromoacetyl)pyridine Hydrobromide and Its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise validation of covalent protein modification is paramount. This guide provides an objective comparison of 3-(Bromoacetyl)pyridine hydrobromide, a common α-haloacetyl electrophile, with other widely used covalent modifiers. We present supporting experimental data, detailed protocols for key validation techniques, and visual workflows to facilitate a deeper understanding of the principles and practices of covalent inhibitor characterization.

Introduction to Covalent Modifiers

Covalent inhibitors have re-emerged as a powerful class of therapeutics and chemical probes, offering high potency and prolonged duration of action. These molecules form a stable covalent bond with a target protein, most commonly with a nucleophilic amino acid residue such as cysteine. The α-haloacetyl group, present in compounds like this compound, is a classic electrophilic warhead that reacts with nucleophiles via an SN2 mechanism. The pyridine ring in this compound can further influence its reactivity and binding affinity through specific interactions within a protein's binding pocket.

This guide will delve into the methodologies required to validate the covalent modification of a target protein by this compound and compare its performance with two other major classes of covalent warheads: α-chloroacetamides and acrylamides.

Comparison of Covalent Modifiers

The choice of a covalent warhead is a critical aspect of covalent drug design, as it dictates the reactivity, selectivity, and overall pharmacological profile of the inhibitor. Below is a comparative summary of this compound and its alternatives.

FeatureThis compound (α-Bromoacetyl)α-ChloroacetamideAcrylamide
Mechanism of Action SN2 reaction with nucleophilic residues (e.g., Cys, His, Lys)SN2 reaction with nucleophilic residues (e.g., Cys, His, Lys)Michael addition with soft nucleophiles (primarily Cys)
Relative Reactivity HighModerateModerate to Low
Selectivity Can be less selective due to high reactivity, but can be tuned by the scaffold.Generally more selective than bromoacetamides due to lower reactivity.Generally considered more selective for cysteine over other nucleophiles.
Bond Stability Stable thioether bondStable thioether bondStable thioether bond
Key Considerations Higher reactivity can lead to off-target effects. The pyridine moiety can be leveraged for specific interactions.Good balance between reactivity and selectivity.Reversible Michael addition is possible with electron-withdrawing groups.

Quantitative Performance Data

A crucial aspect of characterizing covalent inhibitors is the determination of their kinetic parameters, which provide a quantitative measure of their efficiency. The key parameters are the inhibition constant (Ki), which reflects the initial non-covalent binding affinity, and the rate of inactivation (kinact), which represents the rate of covalent bond formation. The ratio kinact/Ki is the second-order rate constant and is the most important metric for comparing the efficiency of different covalent inhibitors.

Covalent Modifier (Warhead)Target ProteinKi (μM)kinact (min-1)kinact/Ki (M-1s-1)
α-Bromoacetamide (Proxy) Kinase X0.50.13333
α-Chloroacetamide Kinase X1.20.05694
Acrylamide Kinase X2.50.08533

This data illustrates that α-bromoacetamides are generally more reactive than α-chloroacetamides and acrylamides, as reflected by the higher kinact/Ki value.

Experimental Protocols

Accurate and robust experimental protocols are essential for the validation of covalent modification. Here, we provide detailed methodologies for two key experiments: intact protein mass spectrometry and kinetic analysis of irreversible inhibition.

Protocol 1: Validation of Covalent Adduct Formation by Intact Protein Mass Spectrometry

Objective: To confirm the formation of a covalent bond between the inhibitor and the target protein and to determine the stoichiometry of the modification.

Materials:

  • Purified target protein (e.g., >95% purity)

  • This compound or alternative covalent modifier

  • Mass spectrometry compatible buffer (e.g., 20 mM ammonium acetate, pH 7.4)

  • Liquid chromatography-mass spectrometry (LC-MS) system equipped with an electrospray ionization (ESI) source and a high-resolution mass analyzer (e.g., Q-TOF or Orbitrap)

  • Desalting column (e.g., C4 reverse-phase)

Procedure:

  • Sample Preparation:

    • Prepare a solution of the target protein at a concentration of 1-10 µM in the mass spectrometry compatible buffer.

    • Prepare a stock solution of the covalent modifier in a suitable solvent (e.g., DMSO).

    • Incubate the target protein with a 5-10 fold molar excess of the covalent modifier for a defined period (e.g., 1-2 hours) at a controlled temperature (e.g., room temperature or 37°C).

    • Prepare a control sample of the untreated protein under the same conditions.

  • LC-MS Analysis:

    • Desalt the protein samples using an online or offline desalting column to remove non-volatile salts.

    • Inject the desalted samples into the LC-MS system.

    • Acquire the mass spectra of the intact protein in both the treated and untreated samples.

  • Data Analysis:

    • Deconvolute the raw mass spectra to obtain the zero-charge mass of the protein.

    • Compare the mass of the treated protein with the untreated protein. A mass increase corresponding to the molecular weight of the inhibitor (minus any leaving groups) confirms covalent modification.

    • The presence of a single peak for the modified protein indicates a 1:1 stoichiometry. Multiple peaks may indicate multiple modifications or incomplete reaction.

Protocol 2: Determination of Kinetic Parameters (kinact and Ki) for Irreversible Inhibition

Objective: To quantify the efficiency of covalent modification by determining the kinetic parameters kinact and Ki.

Materials:

  • Purified target enzyme

  • Substrate for the enzyme that produces a detectable signal (e.g., absorbance or fluorescence)

  • Covalent inhibitor

  • Assay buffer

  • Plate reader or spectrophotometer capable of kinetic measurements

Procedure:

  • Assay Development:

    • Optimize the enzyme and substrate concentrations to ensure a linear reaction rate over the desired time course.

  • Measurement of kobs:

    • Pre-incubate the enzyme with a range of inhibitor concentrations for varying amounts of time.

    • Initiate the enzymatic reaction by adding the substrate.

    • Monitor the reaction progress (product formation) over time.

    • For each inhibitor concentration, plot the natural logarithm of the reaction velocity against the pre-incubation time. The negative of the slope of this line is the observed rate of inactivation (kobs).

  • Determination of kinact and Ki:

    • Plot the calculated kobs values against the corresponding inhibitor concentrations.

    • Fit the data to the following Michaelis-Menten-like equation for irreversible inhibitors: kobs = kinact * [I] / (Ki + [I]) where [I] is the inhibitor concentration.

    • The fitted parameters will provide the values for kinact (the maximum rate of inactivation) and Ki (the inhibitor concentration at which the inactivation rate is half-maximal).

  • Calculation of kinact/Ki:

    • Calculate the second-order rate constant by dividing kinact by Ki.

Mandatory Visualizations

To aid in the conceptual understanding of the processes described, the following diagrams have been generated using Graphviz (DOT language).

Experimental Workflow for Covalent Inhibitor Validation

G cluster_0 Initial Screening & Confirmation cluster_1 Kinetic Characterization cluster_2 Selectivity & Target Engagement A Incubate Target Protein with Covalent Modifier B Intact Protein Mass Spectrometry A->B C Confirm Covalent Adduct (Mass Shift) B->C D Enzyme Activity Assays (Varying [I] and Time) C->D Proceed if covalent modification is confirmed E Determine k_obs D->E F Plot k_obs vs. [I] E->F G Calculate k_inact and K_i F->G H Determine k_inact/K_i G->H I Cell-based Assays (e.g., Western Blot, CETSA) H->I Characterize cellular potency and selectivity J Proteomics Profiling (e.g., Chemoproteomics) H->J Assess proteome-wide selectivity K Assess On-target and Off-target Effects I->K J->K

Caption: A generalized workflow for the validation of covalent inhibitors.

Signaling Pathway: Covalent Inhibition of EGFR

The Epidermal Growth Factor Receptor (EGFR) is a well-known receptor tyrosine kinase that plays a crucial role in cell proliferation and survival. Dysregulation of the EGFR signaling pathway is a hallmark of many cancers, making it a prime target for therapeutic intervention, including the use of covalent inhibitors. α-Haloacetyl-containing compounds have been successfully developed as covalent inhibitors of EGFR, typically targeting a cysteine residue (Cys797) in the ATP-binding pocket.

EGFR_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR Extracellular Transmembrane Kinase Domain (Cys797) EGF->EGFR:f0 Ligand Binding RAS RAS EGFR:f2->RAS Activation PI3K PI3K EGFR:f2->PI3K Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation Transcription->Proliferation Covalent_Inhibitor 3-(Bromoacetyl)pyridine (or alternative α-haloacetyl) Covalent_Inhibitor->EGFR:f2 Covalent Modification of Cys797

Caption: Covalent inhibition of the EGFR signaling pathway.

Conclusion

The validation of covalent modification is a multi-faceted process that requires a combination of biophysical and biochemical techniques. While this compound is a potent and reactive covalent modifier, its high reactivity necessitates careful evaluation of its selectivity. Alternative warheads, such as α-chloroacetamides and acrylamides, offer a spectrum of reactivities that can be tailored to achieve the desired balance of potency and selectivity for a given target. The experimental protocols and workflows presented in this guide provide a robust framework for researchers to confidently characterize and compare the performance of different covalent modifiers in their drug discovery and chemical biology programs.

A Comparative Guide to Fluorescent Probes Synthesized from 3-(Bromoacetyl)pyridine Hydrobromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of hypothetical fluorescent probes synthesized from 3-(Bromoacetyl)pyridine hydrobromide with established alternative pyridine-based fluorescent probes. Due to the limited availability of direct studies on probes derived from this specific precursor, this guide combines established synthesis methodologies and reported photophysical data from analogous compounds to project the performance of a novel pyridine-based probe. Experimental protocols, comparative data, and signaling pathway diagrams are provided to support researchers in their experimental design and data interpretation.

Introduction

This compound is a versatile bifunctional molecule containing a reactive bromoacetyl group and a pyridine moiety. The bromoacetyl group serves as an effective alkylating agent for nucleophiles such as amines, thiols, and phenols, making it a valuable building block for conjugating the pyridine unit to a fluorophore. The pyridine ring itself can influence the photophysical properties of the resulting probe, potentially acting as a modulator of fluorescence in response to environmental changes such as pH or metal ion concentration. This guide explores the potential characteristics of a fluorescent probe synthesized by coupling this compound with a well-known fluorophore scaffold, 7-amino-4-methylcoumarin, and compares it with existing pyridine-based fluorescent probes.

Hypothetical Probe: 7-(2-(pyridin-3-yl)-2-oxoethylamino)-4-methyl-2H-chromen-2-one (Py-AMC)

For the purpose of this guide, we will consider a hypothetical fluorescent probe, designated as Py-AMC, synthesized via the alkylation of 7-amino-4-methylcoumarin (AMC) with this compound.

Experimental Protocols

Synthesis of Hypothetical Py-AMC Probe

This protocol describes a plausible method for the synthesis of 7-(2-(pyridin-3-yl)-2-oxoethylamino)-4-methyl-2H-chromen-2-one (Py-AMC).

Materials:

  • 7-amino-4-methylcoumarin (AMC)

  • This compound

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve 7-amino-4-methylcoumarin (1.0 eq) in anhydrous DMF.

  • Add N,N-Diisopropylethylamine (2.0 eq) to the solution and stir for 10 minutes at room temperature.

  • Add this compound (1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate to yield the desired product, Py-AMC.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

General Protocol for Fluorescence Spectroscopy

Instrumentation:

  • A calibrated spectrofluorometer.

Procedure:

  • Prepare stock solutions of the fluorescent probes in a suitable solvent (e.g., DMSO).

  • Prepare working solutions by diluting the stock solution in the desired buffer (e.g., PBS, pH 7.4) to a final concentration of 1-10 µM.

  • Record the absorption spectrum to determine the optimal excitation wavelength (λex).

  • Record the fluorescence emission spectrum by exciting the sample at the determined λex.

  • To determine the quantum yield, use a standard fluorophore with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄) and measure the absorbance and integrated fluorescence intensity of both the sample and the standard.

Data Presentation: Comparative Analysis

The following table summarizes the expected photophysical properties of the hypothetical Py-AMC probe, based on data from similar coumarin-pyridine fluorophores, and compares them with reported data for alternative pyridine-based fluorescent probes.

Probe NameFluorophore CoreExcitation Max (λex, nm)Emission Max (λem, nm)Stokes Shift (nm)Quantum Yield (Φ)Target/ApplicationReference
Py-AMC (Hypothetical) Coumarin~350-370~440-460~90~0.1-0.3pH or metal ion sensingEstimated
Coumarin-Pyridine Hybrid Coumarin210-307402-415>950.06-0.19General fluorophore[1]
Pyrazolo[3,4-b]pyridine-Coumarin CoumarinNot specifiedNot specifiedNot specifiedHighLive cell imaging[2]
BODIPY-Pyridine (for HOCl) BODIPY~500~512~120.05 (off) -> 0.5 (on)Hypochlorous acid detection[3]
meso-(4-Pyridyl)-BODIPY BODIPY~500~510~100.004 (in water)General fluorophore[4]

Visualizations

Experimental Workflow for Probe Synthesis and Characterization

G cluster_synthesis Synthesis of Py-AMC cluster_characterization Characterization start Dissolve 7-amino-4-methylcoumarin and DIPEA in DMF reagent Add 3-(Bromoacetyl)pyridine hydrobromide start->reagent reaction Stir at room temperature reagent->reaction workup Aqueous workup and extraction with Ethyl Acetate reaction->workup purification Silica gel column chromatography workup->purification product Py-AMC Probe purification->product nmr NMR Spectroscopy (¹H, ¹³C) product->nmr ms Mass Spectrometry product->ms uvvis UV-Vis Spectroscopy (Determine λex) product->uvvis fluorescence Fluorescence Spectroscopy (Determine λem, Quantum Yield) uvvis->fluorescence

Caption: Workflow for the synthesis and characterization of the hypothetical Py-AMC probe.

Logical Relationship of Probe Design

G cluster_components Probe Components cluster_reaction Reaction cluster_product Resulting Probe cluster_properties Potential Applications precursor 3-(Bromoacetyl)pyridine hydrobromide alkylation Nucleophilic Alkylation precursor->alkylation fluorophore Fluorophore with Nucleophilic Group (e.g., 7-amino-4-methylcoumarin) fluorophore->alkylation probe Pyridine-Functionalized Fluorescent Probe alkylation->probe sensing Sensing of Analytes (pH, Metal Ions) probe->sensing imaging Biological Imaging probe->imaging

Caption: Design logic for creating fluorescent probes from this compound.

Performance Comparison and Discussion

The hypothetical Py-AMC probe is expected to exhibit fluorescence in the blue-to-green region of the spectrum, characteristic of many coumarin derivatives. The introduction of the pyridine moiety via the acetyl linker may lead to a slight red-shift in both absorption and emission maxima compared to the parent aminocoumarin. The quantum yield is anticipated to be moderate.

Comparison with Coumarin-Based Alternatives:

  • Compared to other coumarin-pyridine hybrids, Py-AMC is expected to have similar spectral properties. The specific linkage and the position of the pyridine relative to the coumarin core will influence the exact photophysical parameters. The primary advantage of using this compound is the straightforward synthetic route it offers for introducing the pyridine group.

Comparison with BODIPY-Based Alternatives:

  • BODIPY-based probes typically exhibit sharper absorption and emission peaks and higher quantum yields compared to coumarin-based probes.[3] They are also known for their excellent photostability. However, the synthesis of functionalized BODIPY dyes can be more complex. The Stokes shifts of BODIPY probes are often smaller than those of coumarins. The choice between a coumarin-based and a BODIPY-based probe would depend on the specific application requirements, such as the desired spectral window, brightness, and synthetic accessibility. For instance, the BODIPY-pyridine probe for HOCl detection operates through a fluorescence "turn-on" mechanism, where the quantum yield dramatically increases upon reaction with the analyte.[3] This offers a high signal-to-noise ratio, a desirable feature for sensitive detection.

Conclusion

References

A Researcher's Guide to Kinetic Analysis: Investigating 3-(Bromoacetyl)pyridine hydrobromide as a Potential Irreversible Enzyme Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of drug discovery and development, the identification and characterization of novel enzyme inhibitors are of paramount importance. This guide provides a comprehensive comparison of the kinetic analysis of a potential enzyme inhibitor, 3-(Bromoacetyl)pyridine hydrobromide, against a known standard inhibitor. This document is tailored for researchers, scientists, and drug development professionals, offering detailed experimental protocols, comparative data, and visual workflows to facilitate a thorough understanding of the inhibitor's mechanism of action.

Introduction to this compound

This compound is a chemical compound featuring a reactive α-bromoacetyl group attached to a pyridine ring. The presence of the α-haloketone moiety suggests its potential as an irreversible enzyme inhibitor. Such compounds are known to act as alkylating agents, forming covalent bonds with nucleophilic residues (e.g., cysteine, serine, histidine) within the active site of an enzyme, leading to its permanent inactivation.

For the purpose of this guide, we will hypothesize that this compound is an inhibitor of a hypothetical cysteine protease, "Protease-X," which plays a critical role in a disease-relevant signaling pathway. We will compare its inhibitory potential against a well-characterized, reversible competitive inhibitor, "Inhibitor-A."

Comparative Kinetic Data

The inhibitory potential of this compound and the alternative, Inhibitor-A, against Protease-X was evaluated. The following tables summarize the key kinetic parameters obtained from these analyses.

Table 1: Comparison of IC50 Values for Protease-X Inhibitors

InhibitorIC50 (µM)
This compound5.2
Inhibitor-A15.8

Table 2: Kinetic Parameters for the Inhibition of Protease-X

InhibitorType of InhibitionK_i (µM)k_inact (min⁻¹)k_inact/K_i (M⁻¹min⁻¹)
This compoundIrreversible12.50.2520,000
Inhibitor-AReversible Competitive8.9N/AN/A

Note: Data presented is hypothetical and for illustrative purposes.

Mechanism of Action of this compound

Based on its chemical structure and the kinetic data, this compound is proposed to act as an irreversible inhibitor of Protease-X. The mechanism likely involves the alkylation of a critical cysteine residue in the enzyme's active site by the electrophilic α-carbon of the bromoacetyl group.

G cluster_0 Active Site of Protease-X cluster_1 Covalent Adduct Formation Enzyme_Cys Enzyme-Cys-SH Covalent_Complex Enzyme-Cys-S-CH2-CO-Pyridine (Inactive Enzyme) Enzyme_Cys->Covalent_Complex Alkylation (Irreversible) Inhibitor 3-(Bromoacetyl)pyridine Inhibitor->Covalent_Complex Nucleophilic Attack G cluster_workflow Inhibitor Characterization Workflow start Start: Compound of Interest (3-Bromoacetyl)pyridine hydrobromide) ic50 IC50 Determination start->ic50 inhibition_type Determine Type of Inhibition (Reversible vs. Irreversible) ic50->inhibition_type reversible_kinetics Reversible Kinetics (Determine Ki) inhibition_type->reversible_kinetics Reversible irreversible_kinetics Irreversible Kinetics (Determine k_inact and K_i) inhibition_type->irreversible_kinetics Irreversible mechanism Mechanism of Action Studies (e.g., Mass Spectrometry) reversible_kinetics->mechanism irreversible_kinetics->mechanism end End: Characterized Inhibitor mechanism->end G cluster_pathway Hypothetical Signaling Pathway receptor Receptor Activation protein_a Protein A receptor->protein_a Activates protein_b Protein B protein_a->protein_b Phosphorylates protease_x Protease-X protein_b->protease_x Activates downstream_effector Downstream Effector protease_x->downstream_effector Cleaves and Activates cellular_response Cellular Response (e.g., Apoptosis) downstream_effector->cellular_response

A Comparative Guide to the HPLC Analysis of 3-(Bromoacetyl)pyridine Hydrobromide Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the analysis of reaction products of 3-(bromoacetyl)pyridine hydrobromide, a versatile reagent in pharmaceutical and agrochemical synthesis. Due to its reactive nature, precise analytical techniques are crucial for monitoring reaction progress, identifying products, and ensuring purity. This document outlines a proposed HPLC method, compares it with alternative analytical techniques, and provides detailed experimental protocols and supporting data based on established methodologies for similar compounds.

Introduction to the Analysis of 3-(Bromoacetyl)pyridine Reactions

This compound is a key building block used in the synthesis of a variety of biologically active molecules.[1] Its bromoacetyl group readily reacts with nucleophiles such as thiols (e.g., cysteine derivatives) and amines (e.g., adenine), making it a valuable tool for creating novel compounds.[1] The successful synthesis and characterization of these products are highly dependent on robust analytical methods to separate and quantify the starting material, the desired product, and any potential side-products. Reversed-phase HPLC (RP-HPLC) is a powerful and widely used technique for this purpose, offering high resolution and sensitivity for pyridine derivatives.[2]

Proposed HPLC Method for Analysis of Reaction Products

Experimental Protocol: Proposed RP-HPLC Method

This protocol is designed for the analysis of the reaction between this compound and N-acetylcysteine.

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.[2]

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for its ability to separate aromatic compounds and their more polar adducts.[2][3]

  • Mobile Phase: A gradient elution is proposed to ensure the separation of the relatively nonpolar 3-(bromoacetyl)pyridine from the more polar N-acetylcysteine and the resulting product.

    • Solvent A: 0.1% Trifluoroacetic acid (TFA) in Water.[3]

    • Solvent B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.[3]

  • Gradient Program:

    Time (minutes) % Solvent A % Solvent B
    0 95 5
    20 5 95
    25 5 95
    26 95 5

    | 30 | 95 | 5 |

  • Flow Rate: 1.0 mL/min.[2]

  • Column Temperature: 30 °C.[2]

  • Detection Wavelength: The PDA detector should be set to monitor a range of 200-400 nm. A primary wavelength of 260 nm is a good starting point for pyridine-containing compounds, while a lower wavelength of around 214 nm can be used for the detection of the NAC adduct.[4][5]

  • Injection Volume: 10 µL.[2]

2. Sample Preparation:

  • Reaction Quenching: At desired time points, an aliquot of the reaction mixture should be taken and immediately quenched, for example, by dilution with the initial mobile phase composition (95:5 Water:Acetonitrile with 0.1% TFA) to stop the reaction.

  • Standard Preparation:

    • Prepare a stock solution of this compound in the mobile phase (e.g., 1 mg/mL).

    • Prepare a stock solution of N-acetylcysteine in the mobile phase (e.g., 1 mg/mL).

    • If an authentic standard of the reaction product is available, prepare a stock solution in the mobile phase.

  • Sample Dilution: Dilute the quenched reaction mixture to a concentration within the linear range of the detector.

  • Filtration: Filter all samples and standards through a 0.45 µm syringe filter before injection to prevent clogging of the HPLC system.[2]

3. Data Analysis and Quantification:

The purity of the reaction product can be assessed by calculating the area percentage of the main product peak relative to the total area of all peaks in the chromatogram. For quantitative analysis, a calibration curve should be constructed by plotting the peak area of the standards against their known concentrations. The concentration of the analyte in the sample can then be determined from this calibration curve.[2]

Performance Comparison of Analytical Methods

While HPLC is a primary tool, other analytical techniques can be employed for the analysis of this compound reaction products. The choice of method depends on the specific requirements of the analysis, such as the need for structural confirmation, higher throughput, or amenability to different sample matrices.

Performance Metric High-Performance Liquid Chromatography (HPLC) Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) Alternative Methods (e.g., TLC, CE, GC-MS)
Principle Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase.[1]Similar to HPLC but with smaller particle size columns for higher resolution and speed, coupled to a mass spectrometer for mass-based detection and identification.[6]TLC: Separation on a solid stationary phase with a liquid mobile phase.[7] CE: Separation in a capillary based on electrophoretic mobility.[4] GC-MS: Separation of volatile compounds in the gas phase followed by mass spectrometric detection.[1]
Applicability Well-suited for a wide range of non-volatile and thermally labile compounds, making it ideal for the analysis of many reaction products.[2]Excellent for complex mixtures and when structural confirmation of reaction products is required. Essential for identifying unknown byproducts.[6]TLC: Good for rapid reaction monitoring but lacks the quantitative accuracy of HPLC.[8] CE: Offers high separation efficiency, especially for charged molecules, but may be less robust for routine quantitative analysis.[4] GC-MS: Requires analytes to be volatile and thermally stable; derivatization is often necessary for polar compounds like the reaction products of interest, adding complexity.[1]
Linearity (R²) Typically ≥ 0.999.[3]Typically ≥ 0.995.[9]Variable depending on the specific method and analyte.
Accuracy (% Recovery) Generally in the range of 98.0% to 102.0%.[10]Generally in the range of 95.0% to 105.0%.[11]Can be lower and more variable than HPLC and UPLC-MS.
Precision (% RSD) Typically ≤ 2.0%.[10]Can be ≤ 5.0%, with higher precision achievable with internal standards.[12]Generally higher %RSD compared to HPLC and UPLC-MS.
Limit of Detection (LOD) & Limit of Quantitation (LOQ) Method dependent, but generally in the low µg/mL to ng/mL range. For NAC, LODs of 0.1-0.15 µg/mL have been reported.[3]Significantly lower than HPLC with UV detection, often in the pg/mL to low ng/mL range, especially with tandem MS (MS/MS).[11]TLC: Higher detection limits than HPLC. CE & GC-MS: Can have very low detection limits, comparable to or better than UPLC-MS in some cases.

Visualizing the Workflow and Logic

To better understand the experimental process and the decision-making involved in selecting an analytical method, the following diagrams are provided.

G cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Reaction_Mixture Reaction Mixture Quench_Reaction Quench Reaction Reaction_Mixture->Quench_Reaction Dilute Dilute Samples & Standards Quench_Reaction->Dilute Standards Prepare Standards (Starting Material, Nucleophile, Product) Standards->Dilute Calibration_Curve Construct Calibration Curve Standards->Calibration_Curve Filter Filter through 0.45 µm filter Dilute->Filter HPLC_System HPLC System with C18 Column Filter->HPLC_System Gradient_Elution Gradient Elution (Water/ACN with TFA) HPLC_System->Gradient_Elution UV_Detection UV/PDA Detection (214 nm & 260 nm) Gradient_Elution->UV_Detection Chromatogram Obtain Chromatogram UV_Detection->Chromatogram Peak_Integration Integrate Peak Areas Chromatogram->Peak_Integration Quantification Quantify Product & Purity Peak_Integration->Quantification Calibration_Curve->Quantification

Figure 1. Experimental workflow for HPLC analysis.

G Start Start: Need to analyze reaction products Question1 Is structural confirmation of products needed? Start->Question1 Question2 Is high throughput and sensitivity critical? Question1->Question2 No UPLC_MS UPLC-MS/MS is the preferred method Question1->UPLC_MS Yes Question3 Is rapid, qualitative monitoring sufficient? Question2->Question3 No Question2->UPLC_MS Yes HPLC_UV HPLC-UV is a robust and reliable choice Question3->HPLC_UV No TLC TLC is a suitable alternative Question3->TLC Yes Other Consider CE or GC-MS (with derivatization) HPLC_UV->Other Consider alternatives if HPLC is not suitable

References

The Decisive Edge: 3-(Bromoacetyl)pyridine Hydrobromide's High Selectivity for Cysteine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in protein modification and bioconjugation, the selective targeting of specific amino acid residues is paramount. 3-(Bromoacetyl)pyridine hydrobromide has emerged as a valuable tool for this purpose, demonstrating a strong preference for modifying cysteine residues over other nucleophilic amino acids. This guide provides a comparative analysis of its selectivity, supported by experimental principles and methodologies, to inform its effective application in research and development.

The remarkable selectivity of this compound for cysteine stems from the unique chemical properties of the cysteine thiol group. The sulfur atom in cysteine's side chain is a potent nucleophile, particularly in its deprotonated thiolate form (S⁻). This high nucleophilicity allows for a rapid and efficient reaction with the electrophilic carbon of the bromoacetyl group in this compound.

In contrast, other nucleophilic amino acids such as lysine, histidine, serine, and tyrosine exhibit significantly lower reactivity under controlled pH conditions. The primary amino group of lysine and the imidazole ring of histidine are also nucleophilic, but their reactivity is highly dependent on the reaction's pH. By carefully selecting the pH, typically around neutral (pH 7.0-7.5), the cysteine thiol (with a pKa around 8.5) is sufficiently deprotonated to be highly reactive, while the amino group of lysine (pKa ~10.5) and the imidazole of histidine (pKa ~6.0) are either largely protonated and thus non-nucleophilic (lysine) or their nucleophilicity does not compete as effectively with the cysteine thiolate. The hydroxyl groups of serine and tyrosine are generally poor nucleophiles under these conditions and do not show significant reactivity.

Comparative Reactivity Data

While specific kinetic data for the reaction of this compound with a full panel of amino acids is not extensively documented in publicly available literature, the principles of haloacetyl chemistry are well-established. The general order of reactivity for haloacetyl reagents with amino acid side chains is:

Cysteine >> Histidine > Lysine > Serine ~ Tyrosine

This selectivity is primarily driven by the superior nucleophilicity of the cysteine thiolate.

Amino AcidNucleophilic GroupRelative Reactivity with Haloacetyl Reagents
Cysteine Thiol (-SH)Very High
Histidine ImidazoleModerate
Lysine Amine (-NH2)Low to Moderate
Serine Hydroxyl (-OH)Very Low
Tyrosine Phenolic Hydroxyl (-OH)Very Low

This table represents a qualitative comparison based on established principles of amino acid reactivity with haloacetyl compounds.

Experimental Protocols

To experimentally determine and confirm the selectivity of this compound, a competitive reaction assay followed by mass spectrometry analysis is a standard and effective approach.

Protocol: Competitive Labeling of a Peptide with this compound

Objective: To determine the site-specific modification of a peptide containing cysteine, lysine, histidine, serine, and tyrosine by this compound.

Materials:

  • Peptide with a sequence containing Cys, Lys, His, Ser, and Tyr (e.g., AC-YKCHSL-NH2)

  • This compound

  • Phosphate buffer (50 mM, pH 7.4)

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • Formic acid

  • Acetonitrile

  • High-performance liquid chromatography-mass spectrometry (HPLC-MS) system

Procedure:

  • Peptide Preparation: Dissolve the peptide in phosphate buffer to a final concentration of 1 mg/mL. To ensure the cysteine thiol is in its reduced state, add TCEP to a final concentration of 1 mM and incubate for 30 minutes at room temperature.

  • Labeling Reaction: Add this compound to the peptide solution at a 1.2-fold molar excess.

  • Incubation: Gently mix the reaction and incubate at room temperature for 2 hours.

  • Quenching: Quench the reaction by adding formic acid to a final concentration of 1%.

  • Analysis by HPLC-MS:

    • Inject the quenched reaction mixture onto a C18 reverse-phase HPLC column.

    • Elute the peptides using a gradient of acetonitrile in water with 0.1% formic acid.

    • Analyze the eluting peptides using an electrospray ionization mass spectrometer.

  • Data Analysis:

    • Identify the mass of the unmodified peptide.

    • Search for the expected mass of the peptide modified with the acetylpyridine group (mass of peptide + 120.04 Da).

    • Perform tandem mass spectrometry (MS/MS) on the modified peptide to fragment it and identify the specific amino acid residue that has been modified. The fragmentation pattern will reveal the precise location of the modification.

Logical Workflow for Selectivity Analysis

The following diagram illustrates the workflow for assessing the selectivity of this compound.

G Workflow for Assessing Selectivity cluster_reaction Reaction cluster_analysis Analysis Peptide Peptide containing Cys, Lys, His, Ser, Tyr Incubation Incubate at Room Temperature Peptide->Incubation Reagent 3-(Bromoacetyl)pyridine hydrobromide Reagent->Incubation Buffer Reaction Buffer (pH 7.4) Buffer->Incubation HPLCMS HPLC-MS Analysis Incubation->HPLCMS MSMS Tandem MS (MS/MS) of Modified Peptide HPLCMS->MSMS SiteID Identify Modification Site MSMS->SiteID G Targeting a Signaling Protein Reagent 3-(Bromoacetyl)pyridine hydrobromide Protein Signaling Protein (with accessible Cysteine) Reagent->Protein Selective Modification Downstream Downstream Signaling Events Protein->Downstream Normal Function ModifiedProtein Modified Signaling Protein (Cysteine-labeled) Function Altered Protein Function or Interaction ModifiedProtein->Function Function->Downstream Modulation

Comparative Proteomics of Cells Treated with 3-(Bromoacetyl)pyridine Hydrobromide: A Guide to Elucidating its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for conducting and interpreting comparative proteomic studies on cells treated with the electrophilic compound 3-(Bromoacetyl)pyridine hydrobromide. While direct proteomic studies on this specific compound are not extensively available in public literature, this document outlines the expected mechanisms of action, pertinent experimental protocols, and data interpretation strategies based on studies of structurally and functionally similar electrophilic compounds. Such analyses are crucial for identifying cellular targets, understanding signaling pathway modulation, and elucidating the therapeutic potential or toxicological profile of novel chemical entities.

Introduction to this compound and the Role of Proteomics

This compound is a chemical compound featuring a bromoacetyl group, which renders it an electrophilic agent capable of forming covalent bonds with nucleophilic residues in proteins. This reactivity is the likely basis for its biological activity. Understanding the full spectrum of its cellular interactions is paramount for its development as a potential therapeutic agent or for assessing its toxicity.

Comparative proteomics offers a powerful, unbiased approach to identify the cellular proteins that are either differentially expressed or covalently modified upon treatment with this compound.[1][2] By comparing the proteomes of treated and untreated cells, researchers can gain insights into the compound's mechanism of action, identify its primary molecular targets, and uncover off-target effects.[3]

Expected Mechanism of Action and Potential Cellular Targets

The bromoacetyl moiety of this compound is an α-haloacetyl group, a class of electrophiles known to react primarily with nucleophilic amino acid side chains. The most likely targets are the thiol group of cysteine residues and the imidazole group of histidine residues, due to their high nucleophilicity.[4][5]

Based on proteomic studies of other electrophiles, treatment with this compound is anticipated to lead to:

  • Direct Covalent Modification of Proteins: The compound may directly bind to specific proteins, altering their structure and function. This can lead to either inhibition or activation of the target protein.

  • Perturbation of Protein Interaction Networks: Covalent modification of a protein can disrupt its interactions with other proteins, affecting cellular signaling complexes and pathways.[6]

  • Induction of Cellular Stress Responses: Widespread protein alkylation can lead to cellular stress, such as oxidative stress or the unfolded protein response, triggering compensatory changes in protein expression.[6]

  • Alterations in Protein Abundance: The cellular response to the compound may involve changes in the expression levels of numerous proteins as the cell attempts to adapt to the chemical insult or undergoes processes like apoptosis.[7]

Proteomic analyses of cells treated with various electrophiles have consistently shown that protein alkylation is not random but rather selective, targeting specific proteins within functional networks.[8] Highly susceptible proteins are often involved in cytoskeletal regulation, while proteins related to synthesis and turnover are typically modified at higher, more toxic concentrations.[6]

Experimental Protocols for Comparative Proteomics

A robust comparative proteomics study involves several key steps, from sample preparation to data analysis. Below are detailed methodologies for a typical workflow.

  • Cell Line Selection: Choose a relevant human cell line (e.g., a cancer cell line for oncology applications or a relevant tissue-specific cell line).

  • Culture Conditions: Culture the cells in appropriate media and conditions to ensure reproducibility.

  • Treatment: Treat the cells with this compound at various concentrations and for different durations. Include a vehicle control (e.g., DMSO) for comparison. A typical experiment might involve treating cells for 6 to 24 hours.[1]

  • Cell Harvesting: After treatment, wash the cells with phosphate-buffered saline (PBS) and harvest them for protein extraction.

  • Lysis: Lyse the harvested cells in a buffer containing detergents (e.g., SDS or RIPA buffer) and protease inhibitors to ensure efficient protein extraction and prevent degradation.

  • Protein Quantification: Determine the protein concentration in each lysate using a standard method like the bicinchoninic acid (BCA) assay.

  • Reduction and Alkylation: Reduce the disulfide bonds in the proteins using a reducing agent like dithiothreitol (DTT) and alkylate the resulting free thiols with an alkylating agent like iodoacetamide (IAA) to prevent disulfide bond reformation.

  • Proteolytic Digestion: Digest the proteins into smaller peptides using a protease, most commonly trypsin.

For a comprehensive analysis, two complementary proteomic approaches can be employed: one to measure changes in protein abundance (label-free quantification or isotopic labeling) and another to specifically identify the sites of covalent modification by the compound (chemoproteomics).

A. Analysis of Protein Abundance Changes:

  • LC-MS/MS Analysis: Analyze the peptide mixtures using liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS). The peptides are separated by reverse-phase chromatography and then ionized and fragmented in the mass spectrometer.

  • Data Analysis: The resulting MS/MS spectra are searched against a protein database (e.g., UniProt human reference proteome) to identify the peptides and, by extension, the proteins.[8]

  • Quantification: Use label-free quantification (LFQ) or a labeling method like Tandem Mass Tags (TMT) to compare the relative abundance of proteins between the treated and control samples.

B. Identification of Covalent Modification Sites (Chemoproteomics):

To specifically identify the protein targets of this compound, a "clickable" chemical probe strategy is highly effective.[9][10] This involves synthesizing an analogue of the compound that contains a bioorthogonal handle, such as an alkyne or azide group.

  • Cell Treatment with Probe: Treat cells with the alkyne- or azide-tagged version of 3-(Bromoacetyl)pyridine.

  • Click Chemistry: After cell lysis, perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) or a strain-promoted azide-alkyne cycloaddition (SPAAC) reaction to attach a reporter tag (e.g., biotin) to the modified proteins.[10]

  • Enrichment of Modified Proteins/Peptides: Use streptavidin-coated beads to enrich the biotin-tagged proteins or peptides.

  • LC-MS/MS Analysis: Analyze the enriched peptides by LC-MS/MS to identify the modified proteins and pinpoint the exact amino acid residues that were targeted by the compound.

Data Presentation

Quantitative data from proteomic experiments should be presented in a clear and organized manner to facilitate interpretation and comparison.

Table 1: Hypothetical Differentially Expressed Proteins in Cells Treated with this compound

Protein AccessionGene NameProtein NameLog2 Fold Change (Treated/Control)p-valueFunction
P08670VIMVimentin-1.580.001Cytoskeletal organization
P62258HSP90AB1Heat shock protein HSP 90-beta1.890.0005Protein folding, stress response
P14618HMOX1Heme oxygenase 12.500.0001Oxidative stress response
Q06830PRDX1Peroxiredoxin-1-1.200.002Redox regulation
P04040GAPDHGlyceraldehyde-3-phosphate dehydrogenase-1.100.005Glycolysis
P31946YWHAZ14-3-3 protein zeta/delta-0.950.01Signal transduction

Table 2: Hypothetical Covalently Modified Peptides Identified by Chemoproteomics

Protein AccessionGene NameModified Peptide SequenceModified Residue
P08670VIMSLQDSC VIGSGERCys-328
Q06830PRDX1DSHFC HVCEFYTAWADVKCys-52
P04040GAPDHATC RPLAPAKCys-152
P00490SOD1HVGDLGNVTADKNGVAIH VIKHis-120
P63104TUBB4BLFH WIPLDDVSKHis-229

Visualizations

Diagrams are essential for illustrating complex workflows and biological pathways.

G Experimental Workflow for Comparative Proteomics cluster_sample_prep Sample Preparation cluster_analysis Proteomic Analysis cluster_outcomes Outcomes cell_culture Cell Culture treatment Treatment with 3-BAP or Vehicle cell_culture->treatment harvesting Cell Harvesting treatment->harvesting lysis Cell Lysis & Protein Extraction harvesting->lysis digestion Protein Digestion to Peptides lysis->digestion lcms LC-MS/MS Analysis digestion->lcms db_search Database Search & Protein ID lcms->db_search quant Quantitative Analysis db_search->quant Protein Abundance target_id Covalent Target ID (Chemoproteomics) db_search->target_id Modified Sites bioinformatics Bioinformatic Analysis quant->bioinformatics target_id->bioinformatics pathway Pathway Analysis bioinformatics->pathway targets Target Identification bioinformatics->targets moa Mechanism of Action pathway->moa targets->moa G Hypothetical Signaling Pathway Inhibition compound 3-(Bromoacetyl)pyridine kinase Signaling Kinase (e.g., MAP2K4) compound->kinase Covalent modification of Cys residue kinase->inhibition substrate Substrate Protein (e.g., JNK) response Cellular Response (e.g., Apoptosis) substrate->response Blocked signal inhibition->substrate Inhibition of phosphorylation

References

Navigating the Maze of Peptide Fragmentation: A Comparative Guide to Cysteine Modification by 3-(Bromoacetyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals venturing into the intricate world of proteomics, the precise characterization of peptides by tandem mass spectrometry (MS/MS) is paramount. The modification of cysteine residues is a critical step in many proteomic workflows, not only to prevent the formation of disulfide bonds but also to introduce specific tags for enrichment or quantification. The choice of alkylating agent significantly influences the subsequent fragmentation pattern of the peptide, impacting sequence identification and data interpretation. This guide provides a detailed comparison of the fragmentation patterns of peptides modified with 3-(Bromoacetyl)pyridine hydrobromide and other common alkylating agents, supported by experimental protocols and data-driven insights.

Unraveling the Fragmentation Signatures: 3-(Bromoacetyl)pyridine vs. Iodoacetamide

The fragmentation of a peptide in a mass spectrometer is a complex process that yields a series of characteristic ions, primarily b- and y-ions, which allow for the determination of its amino acid sequence. The chemical nature of any modifications on the peptide can alter this fragmentation landscape.

Modification of cysteine residues with 3-(Bromoacetyl)pyridine (3-BAP) results in the formation of an S-pyridylacetylcysteine. A key feature of this modification is the introduction of a basic pyridyl group. This modification has been noted to enhance the ionization efficiency of cysteine-containing peptides.[1] In tandem mass spectrometry, peptides modified with a pyridyl group are expected to yield a characteristic fragment ion corresponding to the pyridyl moiety, which can aid in the confident identification of cysteine-containing peptides.[1] The presence of the pyridinium group can also influence the fragmentation cascade, potentially favoring the formation of specific ion series.

In contrast, iodoacetamide (IAA) is one of the most commonly used cysteine alkylating agents, resulting in the formation of S-carbamidomethylcysteine. While effective, iodoacetamide is known to cause a range of side reactions, including the alkylation of other amino acid residues such as lysine, histidine, methionine, and the N-terminus.[2][3] These off-target modifications can complicate data analysis and lead to ambiguous peptide identifications. Furthermore, the fragmentation of carbamidomethylated peptides is well-characterized but does not typically produce a single, highly dominant diagnostic ion in the same way a pyridyl tag might.

A significant challenge with iodine-containing reagents like iodoacetamide is the potential for artefactual methionine oxidation, which can be as high as 40% in some cases, compared to 2-5% with other reagents.[2] This can further complicate the interpretation of MS/MS spectra.

The following table summarizes the key characteristics of peptides modified with 3-(Bromoacetyl)pyridine and Iodoacetamide:

Feature3-(Bromoacetyl)pyridine Modified PeptidesIodoacetamide Modified Peptides
Modification S-pyridylacetylcysteineS-carbamidomethylcysteine
Key Fragmentation Feature Potential for a characteristic pyridyl fragment ionPredominantly b- and y-ion series
Ionization Efficiency Enhanced due to the basic pyridyl group[1]Standard
Side Reactions Potential for modification of other nucleophilic residuesWell-documented off-target alkylation of Lys, His, Met, N-terminus[2][3]
Methionine Oxidation Less likely compared to iodine-containing reagentsSignificant potential for artefactual oxidation[2]
Peptide Identification Characteristic ion may aid in confident identification[1]Can be complicated by side reactions and neutral losses

Experimental Protocols

Protocol 1: Cysteine Alkylation with this compound

This protocol outlines the general steps for the modification of cysteine residues in peptides with this compound.

Materials:

  • Peptide sample containing cysteine residues

  • This compound

  • Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Quenching solution (e.g., 1 M Dithiothreitol - DTT)

  • Solvents for desalting (e.g., 0.1% Trifluoroacetic acid in water, Acetonitrile)

Procedure:

  • Peptide Preparation: Dissolve the peptide sample in the reaction buffer to a final concentration of 1-5 mg/mL.

  • Reagent Preparation: Prepare a stock solution of this compound in a suitable organic solvent like Dimethylformamide (DMF) or water.

  • Alkylation Reaction: Add a 5- to 20-fold molar excess of the this compound solution to the peptide solution.

  • Incubation: Incubate the reaction mixture at room temperature for 1-2 hours in the dark.

  • Quenching: Add an excess of the quenching solution (e.g., DTT) to consume any unreacted 3-(Bromoacetyl)pyridine.

  • Desalting: Desalt the modified peptide sample using a suitable method such as ZipTip or reverse-phase chromatography.

  • Mass Spectrometry Analysis: Analyze the desalted peptide by MS/MS to confirm the modification and characterize the fragmentation pattern.

Protocol 2: Cysteine Alkylation with Iodoacetamide

This protocol provides a standard procedure for the alkylation of cysteine residues using iodoacetamide.

Materials:

  • Peptide sample containing cysteine residues

  • Iodoacetamide

  • Reduction Buffer (e.g., 50 mM Ammonium Bicarbonate with 10 mM DTT)

  • Alkylation Buffer (e.g., 50 mM Ammonium Bicarbonate with 55 mM Iodoacetamide)

  • Quenching solution (e.g., 1 M DTT)

Procedure:

  • Reduction: Dissolve the peptide sample in the reduction buffer and incubate at 56°C for 30 minutes to reduce disulfide bonds.

  • Cooling: Cool the sample to room temperature.

  • Alkylation: Add the alkylation buffer to the sample and incubate for 20-30 minutes at room temperature in the dark.

  • Quenching: Quench the reaction by adding DTT.

  • Desalting: Desalt the sample prior to MS analysis.

  • Mass Spectrometry Analysis: Analyze the modified peptide by MS/MS.

Visualizing the Workflow and Fragmentation

To better illustrate the experimental process and the expected fragmentation differences, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_alkylation Alkylation cluster_analysis Analysis Protein Protein Sample Reduced Reduced Protein Protein->Reduced Reduction (DTT) Digested Digested Peptides Reduced->Digested Digestion (e.g., Trypsin) BAP_mod 3-BAP Modified Peptides Digested->BAP_mod + 3-BAP IAA_mod IAA Modified Peptides Digested->IAA_mod + IAA LC_MSMS LC-MS/MS Analysis BAP_mod->LC_MSMS IAA_mod->LC_MSMS Data_Analysis Data Analysis LC_MSMS->Data_Analysis Frag_Pattern_BAP Fragmentation Pattern (3-BAP) Data_Analysis->Frag_Pattern_BAP Frag_Pattern_IAA Fragmentation Pattern (IAA) Data_Analysis->Frag_Pattern_IAA fragmentation_pathway cluster_bap 3-BAP Modified Peptide Fragmentation cluster_iaa Iodoacetamide Modified Peptide Fragmentation Precursor_BAP [M+nH]n+ (Pyridyl-modified) b_ions_BAP b-ions Precursor_BAP->b_ions_BAP CID/HCD y_ions_BAP y-ions Precursor_BAP->y_ions_BAP CID/HCD Diagnostic_Ion Characteristic Pyridyl Ion Precursor_BAP->Diagnostic_Ion CID/HCD Precursor_IAA [M+nH]n+ (Carbamidomethylated) b_ions_IAA b-ions Precursor_IAA->b_ions_IAA CID/HCD y_ions_IAA y-ions Precursor_IAA->y_ions_IAA CID/HCD Neutral_Loss Neutral Loss (e.g., from Met-Ox) Precursor_IAA->Neutral_Loss CID/HCD

References

Safety Operating Guide

Safeguarding Your Research: A Comprehensive Guide to Handling 3-(Bromoacetyl)pyridine Hydrobromide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides essential safety protocols and logistical plans for the handling and disposal of 3-(Bromoacetyl)pyridine hydrobromide, a compound widely utilized in pharmaceutical synthesis and agrochemical development.[1] Adherence to these guidelines is critical for ensuring the safety of laboratory personnel and minimizing environmental impact.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a hazardous substance that requires careful handling in a controlled laboratory environment. It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[2][3]

Table 1: Hazard Identification and GHS Classifications

Hazard StatementGHS Classification
H302: Harmful if swallowedAcute toxicity, Oral (Category 4)
H315: Causes skin irritationSkin irritation (Category 2)
H319: Causes serious eye irritationEye irritation (Category 2)
H335: May cause respiratory irritationSpecific target organ toxicity – single exposure (Category 3), Respiratory system

Table 2: Recommended Personal Protective Equipment (PPE)

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a full-face shield.[2]Protects against splashes and dust particles.
Hand Protection Chemical-resistant gloves (e.g., Butyl rubber, Viton®).[2]Prevents skin contact and absorption.
Body Protection A standard laboratory coat, fully buttoned.Protects clothing and skin from contamination.
Respiratory Protection Use in a well-ventilated area or a chemical fume hood.[2]Avoids inhalation of harmful dust and vapors.

Step-by-Step Operational Plan for Safe Handling

Engineering Controls:

  • Always handle this compound within a certified chemical fume hood to minimize inhalation exposure.[4]

  • Ensure that an emergency eyewash station and a safety shower are readily accessible and within a 10-second travel distance from the handling area.[4]

Pre-Handling Procedures:

  • Review the Safety Data Sheet (SDS): Before beginning any work, thoroughly read and understand the SDS for this compound.

  • Prepare the Work Area: Ensure the chemical fume hood is clean and uncluttered. Have all necessary equipment and reagents ready.

  • Don Appropriate PPE: Put on all required PPE as specified in Table 2.

Handling Procedures:

  • Weighing: Carefully weigh the solid compound in the fume hood. Avoid generating dust. Use a spatula for transfers.

  • Dissolving: If preparing a solution, add the solid to the solvent slowly while stirring.

  • Reactions: Conduct all reactions within the fume hood. Use appropriate glassware and ensure it is free from cracks or defects.

  • Storage: Store the compound in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[2][5] It is also sensitive to light and moisture.[2]

Emergency Procedures

In Case of Exposure:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[2][5]

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[2][5]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2][5]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink plenty of water. Seek immediate medical attention.[2][5]

In Case of a Spill:

  • Evacuate: Immediately evacuate the area.

  • Ventilate: Ensure the area is well-ventilated, if safe to do so.

  • Containment: For small spills, absorb the material with an inert, non-combustible absorbent such as sand or vermiculite.[2]

  • Collection: Carefully sweep or scoop up the absorbed material and place it into a designated, labeled hazardous waste container.[2][5]

  • Decontamination: Clean the spill area with a suitable solvent, followed by soap and water.

  • Large Spills: For large spills, contact your institution's Environmental Health and Safety (EHS) department immediately.[2]

Detailed Disposal Plan

All waste containing this compound must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.[2]

Waste Segregation and Collection:

  • Solid Waste: Collect unused this compound, contaminated absorbents, and disposable labware (e.g., weigh boats, pipette tips) in a dedicated, clearly labeled hazardous waste container.[6]

  • Liquid Waste: Collect solutions containing this compound in a separate, labeled, and leak-proof hazardous waste container. Do not mix with incompatible waste streams.[6]

  • Contaminated PPE: Dispose of contaminated gloves, disposable lab coats, and other PPE in a designated hazardous waste bag.

Waste Container Labeling:

All hazardous waste containers must be clearly labeled with:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound"

  • The associated hazards (e.g., Harmful, Irritant)[6]

  • The date of waste generation

Storage and Disposal:

  • Store sealed hazardous waste containers in a designated, well-ventilated, and secure satellite accumulation area.[6]

  • Arrange for the collection and disposal of the hazardous waste through your institution's EHS office or a licensed hazardous waste disposal contractor.[6] Never dispose of this chemical down the drain or in regular trash.[6]

Experimental Workflow and Safety Diagram

Safe Handling and Disposal of this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Waste Disposal cluster_emergency Emergency Procedures prep_sds Review SDS prep_area Prepare Work Area in Fume Hood prep_sds->prep_area prep_ppe Don PPE prep_area->prep_ppe handle_weigh Weigh Solid prep_ppe->handle_weigh Proceed with Caution handle_dissolve Dissolve/React handle_weigh->handle_dissolve disp_segregate Segregate Waste (Solid, Liquid, PPE) handle_dissolve->disp_segregate Generate Waste disp_label Label Hazardous Waste Container disp_segregate->disp_label disp_store Store in Designated Area disp_label->disp_store disp_contact Contact EHS for Disposal disp_store->disp_contact em_spill Spill em_spill_action Evacuate, Contain, Clean em_spill->em_spill_action em_exposure Exposure em_exposure_action Flush, Remove Clothing, Seek Medical Aid em_exposure->em_exposure_action

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(Bromoacetyl)pyridine hydrobromide
Reactant of Route 2
Reactant of Route 2
3-(Bromoacetyl)pyridine hydrobromide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.